hDHODH-IN-2
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C19H16N2O2 |
|---|---|
Poids moléculaire |
304.3 g/mol |
Nom IUPAC |
(Z)-2-cyano-3-cyclopropyl-3-hydroxy-N-(4-phenylphenyl)prop-2-enamide |
InChI |
InChI=1S/C19H16N2O2/c20-12-17(18(22)15-6-7-15)19(23)21-16-10-8-14(9-11-16)13-4-2-1-3-5-13/h1-5,8-11,15,22H,6-7H2,(H,21,23)/b18-17- |
Clé InChI |
CAGGGMPTWTUYHZ-ZCXUNETKSA-N |
SMILES isomérique |
C1CC1/C(=C(\C#N)/C(=O)NC2=CC=C(C=C2)C3=CC=CC=C3)/O |
SMILES canonique |
C1CC1C(=C(C#N)C(=O)NC2=CC=C(C=C2)C3=CC=CC=C3)O |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of hDHODH-IN-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
hDHODH-IN-2, also identified as compound 21d, is a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. By targeting hDHODH, this small molecule effectively disrupts the synthesis of essential building blocks for DNA and RNA, leading to significant antiviral and potential antiproliferative effects. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular activities, detailed experimental protocols for its evaluation, and its impact on relevant signaling pathways.
Core Mechanism of Action: Inhibition of de novo Pyrimidine Biosynthesis
The primary mechanism of action of this compound is the inhibition of the hDHODH enzyme. This enzyme catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate. This reaction is essential for the production of uridine monophosphate (UMP), a precursor for all other pyrimidines required for the synthesis of DNA, RNA, and for various metabolic processes.
By inhibiting hDHODH, this compound depletes the intracellular pool of pyrimidines, thereby starving rapidly proliferating cells, such as cancer cells and virus-infected cells, of the necessary components for nucleic acid replication. This leads to cell cycle arrest and inhibition of viral replication.
Quantitative Data
The inhibitory activity of this compound has been primarily characterized through its potent antiviral effects, particularly against the measles virus.
| Parameter | Value | Assay Type | Description | Reference |
| pMIC50 | 8.6 | Measles Virus Replication Assay | The negative logarithm of the molar concentration that inhibits 50% of measles virus replication in a cellular assay. | [1] |
| IC50 (calculated) | ~2.5 nM | - | The calculated 50% inhibitory concentration derived from the pMIC50 value. | [2] |
Note: While a direct biochemical IC50 or Ki value for this compound against the purified hDHODH enzyme is not explicitly reported in the primary literature, its potent cellular activity strongly suggests direct and potent enzyme inhibition.
Signaling Pathways and Downstream Effects
The inhibition of hDHODH by compounds like this compound is known to impact several key signaling pathways that are crucial for cell proliferation and survival. While direct experimental evidence for this compound's effect on these pathways is not yet published, the following are well-established downstream consequences of hDHODH inhibition.
-
c-Myc Downregulation and p21 Upregulation: DHODH inhibitors have been shown to down-regulate the expression of the oncoprotein c-Myc and up-regulate the cell cycle inhibitor p21.[3][4] This contributes to the observed cell cycle arrest, typically in the S-phase.
-
p53 Activation: Inhibition of pyrimidine synthesis can lead to replicative stress, which in turn can activate the p53 tumor suppressor pathway, leading to cell cycle arrest or apoptosis.
Below is a diagram illustrating the central role of hDHODH in the de novo pyrimidine biosynthesis pathway and the downstream consequences of its inhibition.
Caption: The central role of hDHODH in pyrimidine synthesis and the effects of its inhibition.
Experimental Protocols
Measles Virus Replication Assay (Cellular Activity)
This assay is used to determine the potency of compounds in inhibiting viral replication in a cellular context.[1]
Materials:
-
Vero cells (or other susceptible host cells)
-
Recombinant measles virus expressing a reporter gene (e.g., luciferase)
-
Cell culture medium (e.g., DMEM supplemented with fetal bovine serum)
-
This compound (or other test compounds)
-
Luciferase assay reagent
-
96-well plates
-
Luminometer
Protocol:
-
Seed Vero cells in 96-well plates at a density that allows for confluent monolayers on the day of infection.
-
Prepare serial dilutions of this compound in cell culture medium.
-
On the day of the experiment, remove the growth medium from the cells and infect them with the recombinant measles virus at a predetermined multiplicity of infection (MOI).
-
Immediately after infection, add the different concentrations of this compound to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Incubate the plates at 37°C in a CO2 incubator for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).
-
After the incubation period, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Calculate the percentage of inhibition for each compound concentration relative to the virus-only control.
-
Plot the percentage of inhibition against the compound concentration and determine the MIC50 value using a non-linear regression analysis. The pMIC50 is then calculated as the negative logarithm of the MIC50 in molar concentration.
Caption: Experimental workflow for the measles virus replication assay.
hDHODH Enzymatic Assay (Biochemical Activity)
This assay directly measures the inhibitory effect of a compound on the purified hDHODH enzyme. A common method involves monitoring the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which acts as an electron acceptor.
Materials:
-
Purified recombinant human DHODH
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing Triton X-100)
-
Dihydroorotate (DHO), the substrate
-
Coenzyme Q10 (CoQ10) or a soluble analog, the electron acceptor
-
2,6-dichloroindophenol (DCIP)
-
This compound (or other test compounds)
-
96-well plates
-
Spectrophotometer capable of kinetic reads at ~600 nm
Protocol:
-
Prepare a reaction mixture containing the assay buffer, CoQ10, and DCIP.
-
Add serial dilutions of this compound to the wells of a 96-well plate.
-
Add the purified hDHODH enzyme to each well and pre-incubate with the compound for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a solution of the substrate, dihydroorotate.
-
Immediately measure the decrease in absorbance at ~600 nm over time using a spectrophotometer in kinetic mode. The decrease in absorbance corresponds to the reduction of DCIP.
-
Calculate the initial reaction velocity (rate of absorbance change) for each compound concentration.
-
Determine the percentage of inhibition relative to a control reaction with no inhibitor.
-
Plot the percentage of inhibition against the compound concentration and calculate the IC50 value using non-linear regression.
Caption: Experimental workflow for the hDHODH enzymatic assay.
Conclusion
This compound is a highly potent inhibitor of human dihydroorotate dehydrogenase, as demonstrated by its strong antiviral activity in cellular assays. Its mechanism of action is centered on the disruption of the de novo pyrimidine biosynthesis pathway, a critical metabolic route for rapidly proliferating cells and viruses. The downstream effects of hDHODH inhibition, including cell cycle arrest and modulation of key signaling pathways, underscore its therapeutic potential. The experimental protocols detailed herein provide a robust framework for the further characterization of this compound and other novel DHODH inhibitors. Further studies are warranted to fully elucidate its biochemical potency and to explore its efficacy in other disease models, such as cancer and autoimmune disorders.
References
- 1. Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. collaborativedrug.com [collaborativedrug.com]
- 3. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase [jcancer.org]
- 4. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Novel Human Dihydroorotate Dehydrogenase (hDHODH) Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Human dihydroorotate dehydrogenase (hDHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, making it a compelling target for the development of therapeutics against cancer, autoimmune disorders, and viral diseases. The inhibition of hDHODH depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby leading to cell cycle arrest and apoptosis in rapidly proliferating cells. This technical guide provides an in-depth overview of the discovery and synthesis of a new class of hDHODH inhibitors, using recently identified compounds as illustrative examples. It includes detailed experimental protocols for their characterization, a summary of their biological activities, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to hDHODH as a Therapeutic Target
Human dihydroorotate dehydrogenase is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[1][2] This pathway is crucial for the proliferation of cells with high metabolic demands, such as cancer cells and activated lymphocytes, which rely on the continuous supply of nucleotides for replication.[3] Consequently, targeting hDHODH presents a promising strategy for therapeutic intervention. While first-generation inhibitors like leflunomide and teriflunomide have been approved for the treatment of autoimmune diseases, their use can be limited by side effects and modest efficacy in oncology.[4][5] This has spurred the search for novel, more potent, and selective hDHODH inhibitors.
Discovery of Novel hDHODH Inhibitors
The discovery of new hDHODH inhibitors often begins with high-throughput screening (HTS) of large chemical libraries to identify initial hit compounds. These hits are then optimized through medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties. A recent example of this approach led to the discovery of a novel class of inhibitors based on a 6-isopropyl-1,5,6,7-tetrahydro-4H-benzo[d]triazol-4-one scaffold.
High-Throughput Screening and Hit Identification
Virtual screening and in vitro enzymatic assays are powerful tools for identifying novel scaffolds. In the case of the benzotriazol-4-one series, compounds with a biphenyl moiety, a feature present in other known hDHODH inhibitors, were screened from an in-house library. This led to the identification of a series of compounds with a unique scaffold that demonstrated significant inhibitory activity against hDHODH.
Synthesis of Novel hDHODH Inhibitors
The synthesis of these novel inhibitors is a critical step in their development. A representative synthetic scheme for a potent hDHODH inhibitor is provided below. The following is a general representation and specific details may vary between different compounds within the same class.
General Synthetic Scheme
The synthesis of a novel hDHODH inhibitor, exemplified by compounds with a pyrimidone core, can be achieved through a multi-step process. For instance, the synthesis of pyrimidone derivatives as selective inhibitors of Plasmodium falciparum DHODH, which can be adapted for hDHODH inhibitors, involves the initial formation of a key intermediate followed by diversification.
A general synthetic route might involve:
-
Formation of a core scaffold: This often involves the condensation of multiple reagents to build the central heterocyclic ring system.
-
Functionalization: Introduction of various substituents to explore the structure-activity relationship (SAR) and optimize the compound's properties.
For example, the synthesis of 2-(naphthalen-2-ylamino)-4-oxo-4,5-dihydrofuran-3-carboxylic acid, an intermediate for a pyrimidone-based inhibitor, involves the reaction of appropriate starting materials under specific conditions to yield the desired product with a 70-80% yield. Further reaction of this intermediate, for instance with a hydrazine, can lead to the formation of a carbohydrazide derivative.
Quantitative Data Summary
The biological activity of novel hDHODH inhibitors is quantified through various in vitro and cellular assays. The following tables summarize key quantitative data for representative novel inhibitors, including their enzymatic inhibitory potency (IC50 against hDHODH) and their anti-proliferative activity in cancer cell lines.
Table 1: In Vitro hDHODH Inhibitory Activity
| Compound | Scaffold | hDHODH IC50 (nM) | Reference |
| 13t | Teriflunomide Derivative | 16.0 | |
| H-006 | Indoluidin Derivative | 3.8 | |
| Compound 16 | ChemBridge EXPRESS-pick Library Hit | 91 | |
| Compound 26 | Pyrimidone Derivative (vs. PfDHODH) | 23 | |
| Brequinar | Quinoline Carboxylic Acid | 2.1 | |
| Teriflunomide | Leflunomide Metabolite | 24.5 |
Table 2: Anti-proliferative Activity of Novel hDHODH Inhibitors
| Compound | Cell Line | IC50 (nM) | Reference |
| 13t | Raji (Lymphoma) | 7.7 | |
| H-006 | HL-60 (Leukemia) | Not specified, but potent | |
| Compound 17 | MOLM-13 (Leukemia) | 2300 |
Table 3: Pharmacokinetic Parameters of a Novel hDHODH Inhibitor (H-006)
| Parameter | Value | Reference |
| t1/2 (plasma, mouse, 3 mg/kg IV) | 12 min | |
| Metabolic Stability (mouse liver microsomes, t1/2) | 4.8 min |
Experimental Protocols
hDHODH Enzymatic Assay (Spectrophotometric)
This protocol describes a continuous spectrophotometric assay to measure the inhibitory activity of compounds on hDHODH. The assay monitors the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by hDHODH.
Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
L-Dihydroorotic acid (DHO) stock solution: 10 mM in DMSO
-
2,6-dichloroindophenol (DCIP) stock solution: 2.5 mM in Assay Buffer
-
Coenzyme Q10 (CoQ10) stock solution: 10 mM in DMSO
-
Recombinant human hDHODH enzyme solution: Diluted in Assay Buffer to a working concentration (e.g., 20 nM)
-
Test compound and positive control inhibitor stock solutions: 10 mM in DMSO
Procedure:
-
Add 2 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 96-well microplate.
-
Add 178 µL of the hDHODH enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding.
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer to achieve final concentrations of 200 µM DHO, 120 µM DCIP, and 50 µM CoQ10 in the 200 µL final reaction volume.
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Normalize the data to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
Cell Proliferation Assay (MTS-based)
This protocol measures the effect of hDHODH inhibitors on the proliferation of cancer cells. The MTS assay is a colorimetric method for determining the number of viable cells in proliferation.
Materials:
-
Cancer cell line of interest (e.g., HL-60, Raji)
-
Complete cell culture medium
-
Test compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability versus the logarithm of the compound concentration and fit the data to determine the IC50 value.
Mandatory Visualizations
De Novo Pyrimidine Biosynthesis Pathway and hDHODH Inhibition
Caption: The de novo pyrimidine biosynthesis pathway highlighting the role of hDHODH and its inhibition.
Experimental Workflow for hDHODH Inhibitor Characterization
Caption: A typical workflow for the discovery and preclinical evaluation of novel hDHODH inhibitors.
Conclusion
The discovery and development of novel hDHODH inhibitors represent a vibrant area of research with significant therapeutic potential. By employing a combination of high-throughput screening, medicinal chemistry, and a suite of robust in vitro and cellular assays, researchers are identifying new chemical entities with improved potency and drug-like properties. The detailed protocols and data presented in this guide offer a framework for the evaluation of such compounds and underscore the importance of hDHODH as a target in the ongoing effort to develop more effective treatments for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Translational Pharmacokinetic-Pharmacodynamic Modeling of a Novel Oral Dihydroorotate Dehydrogenase (DHODH) Inhibitor, HOSU-53 (JBZ-001) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
hDHODH-IN-2: A Technical Guide on its Role in Pyrimidine Biosynthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
hDHODH-IN-2, also identified as compound 21d, is a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. By targeting hDHODH, this small molecule effectively disrupts the production of essential building blocks for DNA and RNA synthesis, leading to a cytostatic effect on rapidly proliferating cells and inhibition of viral replication. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its characterization. The information presented herein is intended to support researchers and drug development professionals in the exploration of hDHODH inhibitors as potential therapeutics for various diseases, including viral infections and cancer.
Introduction to hDHODH and Pyrimidine Biosynthesis
The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for the proliferation of all cells. This pathway provides the necessary precursors—uridine and cytidine—for the synthesis of DNA, RNA, and other vital cellular components. Human dihydroorotate dehydrogenase (hDHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate.[1][2] Due to the high demand for pyrimidines in rapidly dividing cells, such as cancer cells and virus-infected cells, hDHODH has emerged as a promising therapeutic target.[3][4] Inhibition of hDHODH leads to the depletion of the pyrimidine pool, resulting in cell cycle arrest and the suppression of viral replication.
This compound: A Potent Inhibitor
This compound (compound 21d) belongs to a class of 2-(3-alkoxy-1H-pyrazol-1-yl)azine inhibitors of hDHODH. Its inhibitory activity stems from its ability to block the enzyme's function, thereby impeding the pyrimidine biosynthesis pathway.
Mechanism of Action
This compound acts as a competitive inhibitor of hDHODH, binding to the enzyme and preventing the conversion of dihydroorotate to orotate. This blockade leads to a depletion of intracellular pyrimidine pools, which in turn inhibits DNA and RNA synthesis, ultimately halting cell proliferation and viral replication.
Quantitative Data
The following table summarizes the in vitro efficacy of this compound against measles virus replication.
| Compound | Target | Assay | pMIC50 |
| This compound (compound 21d) | Measles Virus Replication | Cellular Antiviral Assay | 8.6 |
pMIC50 is the negative logarithm of the molar concentration that inhibits 50% of the maximal response.
Signaling and Experimental Workflow Diagrams
Pyrimidine Biosynthesis Pathway and hDHODH Inhibition
Caption: Inhibition of hDHODH by this compound in the pyrimidine biosynthesis pathway.
Experimental Workflow for hDHODH Inhibition Assay
Caption: Workflow for the in vitro hDHODH enzymatic inhibition assay.
Experimental Protocols
In Vitro hDHODH Enzymatic Inhibition Assay
This protocol describes a spectrophotometric assay to determine the inhibitory activity of compounds against human hDHODH. The assay measures the reduction of the artificial electron acceptor 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by hDHODH. The decrease in absorbance at 600 nm corresponds to the rate of DCIP reduction.
Materials:
-
Recombinant human hDHODH
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
DMSO
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 600 nm
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Reaction Setup:
-
Add 2 µL of the compound dilutions (or DMSO for control) to the wells of a 96-well plate.
-
Add 178 µL of a solution containing recombinant hDHODH in Assay Buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
-
Reaction Initiation:
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer. Final concentrations in the 200 µL reaction volume should be 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10.
-
Initiate the enzymatic reaction by adding 20 µL of the reaction mix to each well.
-
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 600 nm at 25°C for 10-30 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of DCIP reduction) for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Antiviral Assay (Measles Virus)
This protocol describes a cell-based assay to evaluate the antiviral activity of this compound against measles virus by measuring the reduction of virus-induced cytopathic effect (CPE).
Materials:
-
Vero cells (or other susceptible cell line)
-
Measles virus (e.g., Edmonston strain)
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed Vero cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Compound Treatment: The following day, remove the culture medium and add fresh medium containing serial dilutions of this compound. Include a no-drug control (DMSO) and a no-virus control.
-
Virus Infection: Infect the cells with measles virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.
-
Quantification of Antiviral Activity:
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of CPE inhibition for each compound concentration relative to the virus and cell controls.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 (effective concentration) or MIC50 (minimum inhibitory concentration) value.
-
Conclusion
This compound is a potent and specific inhibitor of human DHODH, demonstrating significant potential as a lead compound for the development of novel therapeutics. Its role in the inhibition of pyrimidine biosynthesis provides a clear mechanism for its cytostatic and antiviral effects. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers to further investigate the therapeutic potential of this compound and other inhibitors targeting this critical metabolic pathway. Further studies, including in vivo efficacy and pharmacokinetic profiling, are warranted to fully elucidate its clinical utility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Original Chemical Series of Pyrimidine Biosynthesis Inhibitors That Boost the Antiviral Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
hDHODH-IN-2 as a Leflunomide Analogue: A Technical Guide to hDHODH Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth analysis of human dihydroorotate dehydrogenase (hDHODH) as a therapeutic target and explores the characteristics of two of its inhibitors: the established drug Leflunomide and its lesser-known analogue, hDHODH-IN-2. Leflunomide, through its active metabolite Teriflunomide, is a well-characterized inhibitor of hDHODH used in the treatment of autoimmune disorders. This compound is identified as a structural analogue of Teriflunomide and also functions as an hDHODH inhibitor with anti-inflammatory properties. This document details the mechanism of action of these compounds through the inhibition of the de novo pyrimidine synthesis pathway, a critical process for the proliferation of rapidly dividing cells. This guide also provides detailed experimental protocols for the evaluation of hDHODH inhibitors and presents quantitative data for Leflunomide's active metabolite to serve as a benchmark for future research in this area.
Introduction to Dihydroorotate Dehydrogenase (hDHODH)
Human dihydroorotate dehydrogenase (hDHODH) is a flavin-dependent mitochondrial enzyme that plays a pivotal role in the de novo synthesis of pyrimidines.[1] Specifically, it catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate.[2][3] This pathway is essential for the production of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are fundamental building blocks for DNA and RNA synthesis.
Rapidly proliferating cells, such as activated lymphocytes and cancer cells, have a high demand for pyrimidines to support DNA replication and cell division.[1] While most cells can utilize the salvage pathway to recycle pyrimidines, these highly proliferative cells are particularly dependent on the de novo synthesis pathway.[4] This dependency makes hDHODH an attractive therapeutic target for a range of diseases, including autoimmune disorders, cancer, and viral infections. Inhibition of hDHODH depletes the pyrimidine pool, leading to cell cycle arrest and the suppression of proliferation in these target cells.
Below is a diagram illustrating the central role of hDHODH in the de novo pyrimidine synthesis pathway.
Leflunomide and its Active Metabolite, Teriflunomide
Leflunomide is an isoxazole derivative and a disease-modifying antirheumatic drug (DMARD) approved for the treatment of rheumatoid arthritis. It is a prodrug that is rapidly converted in the body to its active metabolite, Teriflunomide (also known as A77 1726). Teriflunomide is responsible for the entirety of Leflunomide's therapeutic effects.
The primary mechanism of action of Teriflunomide is the non-competitive and reversible inhibition of hDHODH. By binding to the enzyme, Teriflunomide blocks the conversion of dihydroorotate to orotate, thereby depleting the intracellular pool of pyrimidines. This has a cytostatic effect on rapidly proliferating cells, such as activated T and B lymphocytes, which are key mediators in autoimmune diseases. Resting lymphocytes, which rely on the salvage pathway for pyrimidine synthesis, are largely unaffected.
The inhibitory activity of Teriflunomide against hDHODH has been quantified in various studies, with reported IC50 values typically in the nanomolar range.
| Inhibitor | Target | IC50 (nM) | Reference |
| Teriflunomide (A77 1726) | Human DHODH | 130 | |
| Teriflunomide (A77 1726) | Human DHODH | 411 | |
| Teriflunomide | Human DHODH | 35,020 (antiviral EC50 vs. WSN virus) |
This compound: An Analogue of Teriflunomide
This compound is a known analogue of Teriflunomide, the active metabolite of Leflunomide. It is also characterized as an inhibitor of human dihydroorotate dehydrogenase (hDHODH) and possesses anti-inflammatory activity. Due to its structural similarity to Teriflunomide, it is presumed to share a similar mechanism of action, namely the inhibition of the de novo pyrimidine synthesis pathway.
Comparative Analysis
Both Teriflunomide and this compound target the same enzyme, hDHODH, and are expected to exert their biological effects through the same fundamental mechanism: depletion of pyrimidine pools in rapidly dividing cells. The structural differences between the two molecules may, however, lead to variations in their potency, selectivity, and pharmacokinetic properties. A detailed structure-activity relationship (SAR) study would be necessary to understand the impact of these structural modifications.
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of hDHODH inhibitors.
hDHODH Enzyme Inhibition Assay (Spectrophotometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant human DHODH. The activity is monitored by the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.
Materials:
-
Recombinant human DHODH enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
L-dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10
-
Test compounds (e.g., this compound, Teriflunomide) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, DHODH enzyme, and DCIP in each well of a 96-well plate.
-
Add serial dilutions of the test compounds (or DMSO as a vehicle control) to the wells.
-
Pre-incubate the plate for 30 minutes at 25°C.
-
Initiate the enzymatic reaction by adding the substrate, DHO.
-
Measure the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCIP.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Proliferation Assay (CCK-8)
This assay determines the effect of hDHODH inhibitors on the proliferation of a relevant cell line (e.g., activated lymphocytes or a cancer cell line).
Materials:
-
Target cell line
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the target cells into 96-well plates at a predetermined density.
-
Add serial dilutions of the test compounds (or DMSO as a vehicle control) to the wells.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Add CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition for each compound concentration relative to the DMSO control.
-
Determine the EC50 or IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro evaluation of physiologically relevant concentrations of teriflunomide on activation and proliferation of primary rodent microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
hDHODH-IN-2: A Host-Targeted Inhibitor of Measles Virus Replication
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The measles virus (MeV), a member of the Paramyxoviridae family, remains a significant global health threat. The development of effective antiviral therapies is crucial to complement existing vaccination strategies. A promising approach in antiviral drug discovery is the targeting of host cellular factors that are essential for viral replication, which can offer a broader spectrum of activity and a higher barrier to resistance. One such target is the human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This guide provides a detailed overview of the hDHODH inhibitor, hDHODH-IN-2, and its role in the inhibition of measles virus replication.
**Introduction to hDHODH and its Role in Viral Replication
Human dihydroorotate dehydrogenase (hDHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines.[1] This pathway is essential for the production of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides, which are critical for the synthesis of RNA and DNA.[1] While most host cells can utilize both the de novo and salvage pathways for pyrimidine synthesis, rapidly proliferating cells, including virus-infected cells, are heavily dependent on the de novo pathway to meet the high demand for nucleotide precursors for viral genome replication.[1] RNA viruses, such as the measles virus, are particularly sensitive to the inhibition of this pathway as their replication relies on a constant supply of ribonucleotides.[1] By inhibiting hDHODH, compounds like this compound deplete the intracellular pyrimidine pool, thereby effectively starving the virus of the necessary building blocks for its replication.
This compound: An Inhibitor of Measles Virus Replication
This compound (also known as hDHODH-IN-3 or compound 21d) has been identified as an inhibitor of human DHODH and demonstrates activity against measles virus replication.[2]
Quantitative Data
The inhibitory activity of this compound against measles virus has been reported with a pMIC50 of 8.6. This value can be converted to a Minimum Inhibitory Concentration (MIC50). Specific data for the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) for this compound in the context of measles virus infection are not publicly available, precluding the calculation of a Selectivity Index (SI).
| Parameter | Value | Unit | Notes |
| pMIC50 | 8.6 | - | Negative logarithm of the molar concentration that inhibits 50% of viral replication. |
| MIC50 | ~2.51 | nM | Calculated from the pMIC50 value. |
| EC50 | Not Available | - | - |
| CC50 | Not Available | - | - |
| Selectivity Index (SI) | Not Available | - | Calculated as CC50/EC50. |
Experimental Protocols
Detailed experimental protocols for the evaluation of this compound against the measles virus are not available in the public domain. The following are representative protocols for assessing the antiviral activity and cytotoxicity of a compound against the measles virus, based on standard methodologies.
Representative Antiviral Assay Protocol: Plaque Reduction Assay
This assay determines the concentration of an antiviral compound required to reduce the number of virus-induced plaques by 50%.
-
Cell Seeding: Seed Vero cells (or another susceptible cell line) in 6-well plates and grow to 90-100% confluency.
-
Virus Dilution: Prepare serial dilutions of a known titer of measles virus (e.g., Edmonston strain) in serum-free media.
-
Infection: Remove the growth media from the cells and infect the monolayers with the virus dilutions for 1-2 hours at 37°C to allow for viral adsorption.
-
Compound Treatment: Prepare serial dilutions of this compound in an overlay medium (e.g., 2% carboxymethylcellulose in MEM with 2% FBS). After the incubation period, remove the virus inoculum and add the compound-containing overlay medium to the respective wells. A "no-drug" control should be included.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days, or until visible plaques are formed in the control wells.
-
Plaque Visualization: Fix the cells with a 10% formalin solution and stain with a 0.1% crystal violet solution.
-
Data Analysis: Count the number of plaques in each well. The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the no-drug control.
Representative Cytotoxicity Assay Protocol: MTT Assay
This assay measures the metabolic activity of cells and is used to determine the concentration of a compound that reduces cell viability by 50%.
-
Cell Seeding: Seed Vero cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a "cells-only" control (no compound) and a "blank" control (no cells).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 3-5 days) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the "cells-only" control. The CC50 value is determined as the concentration of the compound that reduces cell viability by 50%.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound against the measles virus is the inhibition of the host enzyme hDHODH. This leads to the depletion of the intracellular pyrimidine pool, which is essential for the synthesis of viral RNA.
In addition to direct inhibition of viral replication through nucleotide starvation, DHODH inhibitors have been shown to modulate the host's innate immune response. Inhibition of hDHODH can lead to the upregulation of interferon-stimulated genes (ISGs), which play a critical role in establishing an antiviral state within the host cell. The precise signaling cascade by which hDHODH inhibition leads to ISG expression is still under investigation but represents a secondary antiviral mechanism.
Measles virus itself is known to interact with and modulate various host signaling pathways to facilitate its replication and evade the immune system. For instance, the measles virus can interfere with the JAK-STAT signaling pathway, a critical component of the interferon response. The interplay between the effects of this compound on pyrimidine metabolism and innate immunity and the viral strategies to counteract these responses is a key area for further research.
Visualizations
Caption: Proposed mechanism of action of this compound.
Caption: Representative experimental workflow for antiviral testing.
Conclusion
This compound represents a promising lead compound for the development of host-targeted antivirals against the measles virus. Its mechanism of action, through the inhibition of the de novo pyrimidine biosynthesis pathway, is a well-validated strategy for combating RNA viruses. Further research is required to fully elucidate its potency (EC50), cytotoxicity (CC50), and its specific effects on host signaling pathways during measles virus infection. The development of hDHODH inhibitors like this compound could provide a valuable new tool in the therapeutic arsenal against measles and potentially other emerging and re-emerging viral diseases.
References
Target Validation of hDHODH in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Human dihydroorotate dehydrogenase (hDHODH) has emerged as a compelling therapeutic target in oncology. As a key enzyme in the de novo pyrimidine synthesis pathway, hDHODH plays a pivotal role in sustaining the rapid proliferation of cancer cells, which exhibit an increased demand for nucleotide precursors for DNA and RNA synthesis. Unlike normal differentiated cells that can rely on the pyrimidine salvage pathway, many cancer cells are highly dependent on the de novo pathway, creating a therapeutic window. Inhibition of hDHODH leads to pyrimidine depletion, resulting in cell cycle arrest, induction of apoptosis, and suppression of tumor growth. This technical guide provides an in-depth overview of the target validation of hDHODH in cancer cells, summarizing key preclinical data for various inhibitors, detailing essential experimental protocols for its investigation, and illustrating the core signaling pathways and experimental workflows.
The Role of hDHODH in Cancer Cell Metabolism and Proliferation
Human DHODH is a flavin-dependent mitochondrial enzyme that catalyzes the fourth step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[1][2] This pathway is essential for the production of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides.[3] Rapidly proliferating cancer cells have a heightened reliance on this pathway to meet their increased demand for DNA and RNA precursors.[2][4] Consequently, hDHODH has been identified as a critical metabolic vulnerability in various cancer types.
The enzyme is located on the inner mitochondrial membrane, where it couples pyrimidine biosynthesis to the electron transport chain, transferring electrons to the ubiquinone pool. This dual role in both nucleotide synthesis and mitochondrial respiration underscores its importance in cancer cell bioenergetics.
Inhibition of hDHODH has been shown to be particularly effective in malignancies that are highly dependent on de novo pyrimidine synthesis and have low pyrimidine salvage activity. The therapeutic potential of targeting hDHODH has been demonstrated in preclinical models of various cancers, including acute myeloid leukemia (AML), neuroblastoma, melanoma, and lung cancer.
Quantitative Efficacy of hDHODH Inhibitors
A number of small molecule inhibitors targeting hDHODH have been developed and evaluated in preclinical and clinical settings. The following tables summarize the in vitro and in vivo efficacy of several key hDHODH inhibitors, demonstrating their potent anti-cancer activity across a range of cancer cell lines and tumor models.
Table 1: In Vitro Anti-proliferative Activity of hDHODH Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line | IC50 | Reference |
| Brequinar | Human Melanoma | A-375 | 0.59 µM | |
| Human Lung Carcinoma | A549 | 4.1 µM | ||
| Human Colon Cancer | HCT 116 | 0.480 µM (MTT), 0.218 µM (CFA) | ||
| Human Pancreatic Cancer | MIA PaCa-2 | 0.680 µM (MTT), 0.590 µM (CFA) | ||
| Human Neuroblastoma | Multiple Lines | Low nanomolar range | ||
| Human Medulloblastoma | Group 3 cell lines | Nanomolar range | ||
| Teriflunomide | Triple Negative Breast Cancer | MDA-MB-468 | 31.36 µM (96h) | |
| Triple Negative Breast Cancer | BT549 | 31.83 µM (96h) | ||
| Triple Negative Breast Cancer | MDA-MB-231 | 59.72 µM (96h) | ||
| BAY 2402234 | Diffuse Large B-cell Lymphoma | Multiple Lines | Sub-nanomolar to low-nanomolar range | |
| Colorectal Carcinoma | Multiple Lines | Sub-nanomolar to low-nanomolar range | ||
| Acute Myeloid Leukemia | Multiple Lines | Sub-nanomolar to low-nanomolar range | ||
| PTC299 (Emvododstat) | Acute Myeloid Leukemia | MOLM13 | More potent than Brequinar and Teriflunomide | |
| Hematologic Cancers | Panel of 240 cell lines | Potent activity | ||
| Indoluidin D | Acute Promyelocytic Leukemia | HL-60 | 4.4 nM | |
| Human Lung Carcinoma | A549 | Potent activity | ||
| Indoluidin E | Human Lung Carcinoma | A549 | Similar to Indoluidin D | |
| H-006 | Acute T-cell Leukemia | Jurkat | Potent activity | |
| Histiocytic Lymphoma | U937 | Potent activity | ||
| Lung Carcinoma | A549 | Potent activity |
MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide assay; CFA: Colony Formation Assay
Table 2: In Vivo Efficacy of hDHODH Inhibitors in Xenograft Models
| Inhibitor | Cancer Model | Efficacy Metric | Reference |
| Brequinar | Neuroblastoma Xenograft and Transgenic Models | Dramatically reduced tumor growth and extended survival. | |
| Glioblastoma Xenograft (LN229 cells) | Reduced tumor growth. | ||
| Small Cell Lung Cancer (SCLC) in vivo models | Suppressed tumor progression and extended survival. | ||
| Medulloblastoma Zebrafish Xenograft (D458 cells) | Significantly inhibited tumor growth. | ||
| BAY 2402234 | Diffuse Large B-cell Lymphoma (PDX and cell line models) | Strong anti-tumor efficacy in monotherapy. | |
| Colorectal Carcinoma Xenograft and PDX models | Strong anti-tumor efficacy in monotherapy in a subset of models. | ||
| Acute Myeloid Leukemia Xenograft and PDX models | Strong anti-tumor efficacy in monotherapy. | ||
| Indoluidin E | Lung Cancer Xenograft (A549 cells) | Suppressed tumor growth. |
PDX: Patient-Derived Xenograft
Signaling Pathways and Mechanisms of Action
The inhibition of hDHODH triggers a cascade of downstream cellular events, primarily stemming from the depletion of the pyrimidine nucleotide pool. The key signaling pathways and mechanisms are illustrated below.
Figure 1: hDHODH signaling pathway and consequences of its inhibition in cancer cells.
Experimental Protocols for hDHODH Target Validation
Validating hDHODH as a therapeutic target in a specific cancer context requires a series of well-defined experiments. Below are detailed protocols for key assays.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
hDHODH inhibitor stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The following day, treat the cells with a serial dilution of the hDHODH inhibitor. Include a vehicle-only control.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for 15 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for Protein Expression
This technique is used to detect specific proteins in a sample and can be used to assess the expression of hDHODH and downstream signaling molecules.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-hDHODH, anti-c-Myc, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Prepare cell lysates from treated and untreated cells using a suitable lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Seahorse XF Assay for Metabolic Analysis
The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing insights into mitochondrial respiration and glycolysis.
Materials:
-
Seahorse XF Analyzer and consumables (cell culture plates, cartridges)
-
Cancer cell lines
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)
-
hDHODH inhibitor
Protocol:
-
Seed cells in a Seahorse XF cell culture plate and allow them to adhere.
-
On the day of the assay, replace the culture medium with Seahorse XF Base Medium and incubate the plate at 37°C in a non-CO2 incubator for 1 hour.
-
Prepare the inhibitor and mitochondrial stress test compounds in the Seahorse XF cartridge.
-
Load the cartridge into the Seahorse XF Analyzer and perform the assay.
-
The instrument will measure baseline OCR and ECAR, followed by sequential injections of the hDHODH inhibitor and the mitochondrial stress test compounds.
-
Analyze the data to determine the effect of hDHODH inhibition on mitochondrial respiration and glycolysis.
CRISPR-Cas9 Gene Knockout
CRISPR-Cas9 technology can be used to generate hDHODH knockout cell lines to validate its role in cancer cell survival and proliferation.
Materials:
-
Cancer cell line
-
Cas9-expressing plasmid or stable cell line
-
sgRNA expression vector targeting hDHODH
-
Transfection reagent
-
Puromycin or other selection agent
-
Single-cell cloning supplies (e.g., 96-well plates)
Protocol:
-
Design and clone sgRNAs targeting a critical exon of the hDHODH gene into an appropriate vector.
-
Transfect the sgRNA vector into Cas9-expressing cells.
-
Select for transfected cells using an appropriate selection marker (e.g., puromycin).
-
Perform single-cell cloning to isolate individual knockout clones.
-
Expand the clones and validate the knockout by DNA sequencing and Western blotting for hDHODH protein expression.
-
Phenotypically characterize the knockout clones for changes in proliferation, metabolism, and sensitivity to other drugs.
Experimental and Logical Workflows
The following diagrams illustrate the typical experimental workflow for hDHODH target validation and the logical relationship of resistance mechanisms.
Figure 2: Experimental workflow for hDHODH target validation in cancer cells.
Figure 3: Logical relationship of the pyrimidine salvage pathway in conferring resistance to hDHODH inhibitors.
Conclusion
The validation of hDHODH as a therapeutic target in cancer is supported by a substantial body of preclinical evidence. Its critical role in the de novo pyrimidine synthesis pathway, a key metabolic dependency of many cancer cells, provides a strong rationale for the development of hDHODH inhibitors. The potent anti-proliferative and pro-apoptotic effects of these inhibitors, demonstrated across a wide range of cancer types, highlight their therapeutic potential. This technical guide provides a framework for researchers and drug developers to further investigate and exploit this promising anti-cancer strategy. Future work should continue to explore rational combination therapies and predictive biomarkers to maximize the clinical benefit of targeting hDHODH in cancer.
References
Brequinar: An In-Depth Profile of its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of Brequinar (DuP-785), a potent and selective inhibitor of human dihydroorotate dehydrogenase (hDHODH). Brequinar has been a subject of extensive research for its potential applications as an anti-cancer, immunosuppressive, and antiviral agent.[1] This document details its mechanism of action, summarizes its quantitative biological activities, provides detailed experimental protocols for its evaluation, and illustrates key pathways and workflows.
Core Mechanism of Action
Brequinar exerts its biological effects by selectively inhibiting dihydroorotate dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[2][3] This enzyme, located on the inner mitochondrial membrane, catalyzes the oxidation of dihydroorotate to orotate, a crucial step for the production of pyrimidine nucleotides (uridine, cytidine, and thymidine).[4] By blocking DHODH, Brequinar depletes the intracellular pool of pyrimidines necessary for DNA and RNA synthesis, thereby arresting cell proliferation.[1] The anti-proliferative effects of Brequinar can be reversed by supplementing cells with uridine, confirming that its primary mechanism of action is the inhibition of pyrimidine biosynthesis.
Figure 1: Brequinar's inhibition of the de novo pyrimidine synthesis pathway.
Quantitative Biological Activity
Brequinar is a highly potent inhibitor of hDHODH with low nanomolar efficacy. Its activity has been quantified in enzymatic assays, various cell-based proliferation and differentiation assays, and in vivo models.
Table 1: In Vitro Inhibitory Activity of Brequinar
| Target/Assay | Cell Line / System | IC50 / EC50 | Reference |
| Enzyme Inhibition | Human DHODH | 5.2 nM | |
| Human DHODH | ~20 nM | ||
| Antiproliferative | Human A549 cells (MTT) | Activity confirmed | |
| Differentiation | Mouse Bone Marrow Cells | 0.51 µM | |
| Antiviral | Enterovirus 71 (EV71) | 82.40 nM | |
| Enterovirus 70 (EV70) | 29.26 nM | ||
| Coxsackievirus B3 (CVB3) | 35.14 nM |
Table 2: In Vivo Efficacy of Brequinar
| Model | Dosing & Administration | Key Findings | Reference |
| Murine Colon Tumor (Colon 26) | Combination with 5-fluorouracil | More than additive anti-tumor effect observed. | |
| HCT 116 Xenograft | 20 mg/kg, IP, 5 days on/2 off | Significant tumor growth inhibition when combined with Dipyridamole. | |
| BALB/c Mice | Not specified | Induces anemia, which is preventable with co-administration of uridine. |
Key Experimental Protocols
This section provides detailed methodologies for common assays used to characterize the biological activity of Brequinar.
hDHODH Enzyme Inhibition Assay
This protocol outlines a spectrophotometric method to determine the direct inhibitory activity of Brequinar on recombinant hDHODH.
Principle: The activity of DHODH is measured by monitoring the reduction of a chromogenic electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate. The rate of decrease in DCIP absorbance is proportional to enzyme activity.
Materials:
-
Recombinant human DHODH enzyme
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
L-Dihydroorotic acid (Substrate)
-
Coenzyme Q10 (Electron Acceptor)
-
2,6-dichloroindophenol (DCIP)
-
Brequinar (Test Inhibitor)
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a serial dilution of Brequinar in Assay Buffer.
-
In a 96-well plate, add 5 µL of each Brequinar dilution (or vehicle control) to triplicate wells.
-
Add 85 µL of a master mix containing Assay Buffer, Coenzyme Q10, and DCIP to each well.
-
Add 5 µL of recombinant hDHODH enzyme solution to each well and pre-incubate for 15 minutes at room temperature to allow inhibitor binding.
-
Initiate the enzymatic reaction by adding 5 µL of L-dihydroorotic acid substrate to each well.
-
Immediately place the plate in a spectrophotometer and monitor the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.
-
Calculate the initial rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each Brequinar concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of Brequinar concentration and fitting the data to a four-parameter logistic curve.
Figure 2: General workflow for the hDHODH enzyme inhibition assay.
Cell Viability / Proliferation Assay
This protocol describes a luminescent ATP-based assay (e.g., CellTiter-Glo®) to measure the effect of Brequinar on the viability of cultured cancer cells.
Principle: The quantity of ATP is directly proportional to the number of metabolically active, viable cells. The assay reagent lyses cells to release ATP, which is used in a luciferase-catalyzed reaction to produce a luminescent signal.
Materials:
-
Cancer cell line of interest (e.g., HCT 116)
-
Complete cell culture medium
-
Brequinar
-
Opaque-walled 96-well plates suitable for luminescence
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer (plate reader)
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 2,000-4,000 cells/well) in 100 µL of medium.
-
Allow cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO2).
-
Prepare a 2X serial dilution of Brequinar in culture medium.
-
Remove the medium from the wells and add 100 µL of the Brequinar dilutions (or vehicle control) to the appropriate wells.
-
Incubate the plate for a specified duration (e.g., 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for ~30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Murine Tumor Xenograft Study
This protocol provides a general framework for evaluating the in vivo anti-tumor efficacy of Brequinar.
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, treatment with Brequinar is initiated, and its effect on tumor growth is monitored over time compared to a vehicle control group.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Human cancer cell line (e.g., HCT 116)
-
Brequinar
-
Vehicle solution (e.g., 10% DMSO, 50% PEG400, 40% saline)
-
Calipers for tumor measurement
-
Syringes and needles for cell implantation and drug administration
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Monitor mice regularly for tumor formation.
-
Once tumors reach a predetermined average size (e.g., 150 mm³), randomize the mice into treatment and control groups (n=5-10 per group).
-
Prepare the Brequinar formulation. A typical dose might be 20 mg/kg.
-
Administer Brequinar or vehicle to the respective groups via the chosen route (e.g., intraperitoneal injection).
-
Follow a defined treatment schedule, for example, daily for 5 consecutive days followed by 2 days off.
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health throughout the study as indicators of toxicity.
-
Conclude the study when tumors in the vehicle group reach a predetermined endpoint size (e.g., 2000 mm³).
-
Analyze the data by comparing the tumor growth curves between the treated and vehicle groups.
Downstream Cellular Consequences
The inhibition of DHODH by Brequinar triggers a cascade of downstream events that collectively contribute to its anti-proliferative, immunosuppressive, and antiviral effects.
Figure 3: Downstream cellular consequences of hDHODH inhibition by Brequinar.
References
Preliminary Studies on hDHODH Inhibitors: A Technical Guide
Introduction
Human dihydroorotate dehydrogenase (hDHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo biosynthesis of pyrimidines. This pathway is essential for the production of nucleotides required for DNA and RNA synthesis.[1][2] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines, making hDHODH a compelling therapeutic target for cancer, autoimmune diseases, and viral infections.[3][4] This document provides a technical overview of the preliminary studies on a class of hDHODH inhibitors, focusing on their mechanism of action, experimental evaluation, and effects on cellular signaling pathways.
While the specific compound "hDHODH-IN-2" is not referenced in the available scientific literature, this guide synthesizes data from studies of various potent and well-characterized hDHODH inhibitors to provide a representative technical overview.
Mechanism of Action
hDHODH is a monomeric protein located on the inner mitochondrial membrane, where it is functionally linked to the electron transport chain.[4] The enzyme has two main domains: an α/β-barrel domain that contains the active site and an α-helical domain forming a tunnel that leads to it. hDHODH catalyzes the oxidation of dihydroorotate to orotate, using flavin mononucleotide (FMN) as a cofactor. The electrons from this reaction are then transferred to the mitochondrial electron transport chain via ubiquinone.
hDHODH inhibitors typically bind within the ubiquinone-binding tunnel of the enzyme, effectively blocking its catalytic activity. This inhibition depletes the cellular pool of pyrimidines, leading to cell cycle arrest, particularly in the S-phase, and the suppression of proliferation in cells that are highly dependent on de novo pyrimidine synthesis.
Signaling Pathways
Inhibition of hDHODH has been shown to impact several key signaling pathways involved in cell proliferation and survival. Notably, depletion of pyrimidine pools can lead to the downregulation of c-Myc, a transcription factor that plays a critical role in cell growth and proliferation. Furthermore, hDHODH inhibition can induce the expression of the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest. Some inhibitors have also been shown to increase the synthesis of the tumor suppressor p53.
Below is a diagram illustrating the central role of hDHODH in the de novo pyrimidine biosynthesis pathway and its link to the electron transport chain.
Caption: De novo pyrimidine biosynthesis pathway and hDHODH inhibition.
Quantitative Data
The inhibitory potency of hDHODH inhibitors is typically determined through in vitro enzyme activity assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the efficacy of these compounds. Below is a summary of representative data for various hDHODH inhibitors.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| Brequinar | hDHODH | 25 | Enzyme Activity | --INVALID-LINK-- |
| Teriflunomide | hDHODH | 411 | Enzyme Activity | --INVALID-LINK-- |
| H-006 | hDHODH | Potent | Enzyme Activity | --INVALID-LINK-- |
| Compound 1289 | hDHODH | In nM range | Enzyme Activity | --INVALID-LINK-- |
| Compound 1291 | hDHODH | In nM range | Enzyme Activity | --INVALID-LINK-- |
Experimental Protocols
In Vitro hDHODH Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant hDHODH.
-
Principle: The activity of hDHODH is monitored by measuring the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which serves as an electron acceptor. The rate of DCIP reduction is proportional to the rate of dihydroorotate oxidation.
-
Materials:
-
Recombinant human DHODH (N-terminally truncated)
-
Dihydroorotate (substrate)
-
Decylubiquinone (co-substrate)
-
2,6-dichloroindophenol (DCIP)
-
Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
Test compounds dissolved in DMSO
-
-
Procedure:
-
The assay is typically performed in a 96-well plate format.
-
A reaction mixture is prepared containing DCIP, decylubiquinone, and dihydroorotate in the assay buffer.
-
The test compound at various concentrations is added to the wells.
-
The reaction is initiated by the addition of the hDHODH enzyme.
-
The decrease in absorbance of DCIP at 600 nm is monitored over time using a plate reader.
-
The initial reaction rates are calculated, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Proliferation Assay
This assay assesses the effect of hDHODH inhibitors on the growth of cancer cell lines.
-
Principle: The proliferation of cells is measured in the presence of varying concentrations of the inhibitor. A reduction in cell viability or number indicates an anti-proliferative effect.
-
Materials:
-
Cancer cell line (e.g., HL-60, A375)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The medium is replaced with fresh medium containing serial dilutions of the test compound.
-
Cells are incubated for a specified period (e.g., 72 hours).
-
The cell viability reagent is added to each well, and the signal (luminescence or fluorescence) is measured according to the manufacturer's instructions.
-
The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curve.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the preliminary evaluation of a novel hDHODH inhibitor.
Caption: Workflow for hDHODH inhibitor evaluation.
hDHODH inhibitors represent a promising class of therapeutic agents with applications in oncology, immunology, and virology. Their mechanism of action, centered on the inhibition of de novo pyrimidine biosynthesis, provides a clear rationale for their anti-proliferative effects. The experimental protocols and workflows described in this guide provide a framework for the preliminary evaluation of novel hDHODH inhibitors, from initial in vitro characterization to mechanistic studies and in vivo validation. Further research into the downstream signaling effects and potential for combination therapies will continue to advance the development of this important class of drugs.
References
- 1. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. New Insights into the Interaction of Class II Dihydroorotate Dehydrogenases with Ubiquinone in Lipid Bilayers as a Function of Lipid Composition - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of hDHODH-IN-2 on Cellular Proliferation: A Technical Overview
Disclaimer: Publicly available scientific literature and databases lack specific quantitative data regarding the effect of the compound designated "hDHODH-IN-2" on cellular proliferation. To provide a comprehensive and technically detailed guide as requested, this document will utilize the well-characterized and clinically relevant human dihydroorotate dehydrogenase (hDHODH) inhibitor, Leflunomide , as a representative example. The principles, pathways, and experimental methodologies described are broadly applicable to potent hDHODH inhibitors.
Executive Summary
The inhibition of human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway, is a validated therapeutic strategy for targeting rapidly proliferating cells, including cancer cells. By impeding the synthesis of essential building blocks for DNA and RNA, hDHODH inhibitors effectively induce cell cycle arrest and inhibit cellular proliferation. This technical guide provides an in-depth analysis of the mechanism of action of hDHODH inhibitors, using Leflunomide as a prime example, and its downstream effects on cellular proliferation. Detailed experimental protocols for assessing these effects and visualizations of the involved signaling pathways are presented to support researchers, scientists, and drug development professionals in this field.
Mechanism of Action: Targeting Pyrimidine Biosynthesis
Human DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[1][2] This pathway is crucial for the production of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides (cytidine, thymidine, and uridine triphosphates) that are essential for DNA and RNA synthesis.[1]
Rapidly dividing cells, such as cancer cells, have a high demand for nucleotides to support DNA replication and transcription.[3] While most normal cells can utilize the pyrimidine salvage pathway, many cancer cells are heavily reliant on the de novo pathway, making hDHODH an attractive therapeutic target.[2]
Leflunomide is a prodrug that is rapidly converted in vivo to its active metabolite, Teriflunomide (A77 1726). Teriflunomide is a potent, non-competitive inhibitor of hDHODH, binding to a channel that leads to the enzyme's active site. By blocking hDHODH activity, Leflunomide and its metabolite deplete the intracellular pool of pyrimidines, leading to a halt in DNA and RNA synthesis and subsequent cell cycle arrest, primarily at the G1 phase.
Quantitative Effects on Cellular Proliferation
The anti-proliferative activity of hDHODH inhibitors is typically quantified by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following table summarizes the IC50 values for Leflunomide and its active metabolite, Teriflunomide (A77 1726), in several human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |
| Leflunomide | T24 | Bladder Cancer | 39.0 | 48h | |
| Leflunomide | 5637 | Bladder Cancer | 84.4 | 48h | |
| Leflunomide | H460 | Non-Small Cell Lung Cancer | 80.5 | 48h | |
| Leflunomide | H460 | Non-Small Cell Lung Cancer | 27 | 72h | |
| Leflunomide | HeLa | Cervical Cancer | 20 - 51 | 72h - 144h | |
| Teriflunomide (A77 1726) | Daudi | Burkitt's Lymphoma | 13 | 96h | |
| Teriflunomide (A77 1726) | Ramos | Burkitt's Lymphoma | 18 | 96h | |
| Teriflunomide (A77 1726) | 697 | B-cell Leukemia | 29 | 96h | |
| Teriflunomide (A77 1726) | Raji | Burkitt's Lymphoma | 39 | 96h | |
| Teriflunomide (A77 1726) | WaC3CD5 | B-cell Lymphoma | 89 | 96h | |
| Teriflunomide (A77 1726) | MIA PaCa-2 | Pancreatic Cancer | ~32 - 123 | 72h | |
| Teriflunomide (A77 1726) | PANC-1 | Pancreatic Cancer | ~32 - 123 | 72h | |
| Teriflunomide (A77 1726) | AsPC-1 | Pancreatic Cancer | ~32 - 123 | 72h | |
| Teriflunomide (A77 1726) | BxPC-3 | Pancreatic Cancer | ~32 - 123 | 72h | |
| Teriflunomide (A77 1726) | MDA-MB-468 | Triple Negative Breast Cancer | 31.36 | 96h | |
| Teriflunomide (A77 1726) | BT549 | Triple Negative Breast Cancer | 31.83 | 96h | |
| Teriflunomide (A77 1726) | MDA-MB-231 | Triple Negative Breast Cancer | 59.72 | 96h |
Experimental Protocols
MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom microplates
-
hDHODH inhibitor (e.g., Leflunomide) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete culture medium to the desired density (e.g., 5 x 10^4 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only as a blank control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the hDHODH inhibitor in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the inhibitor).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72, or 96 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of the inhibitor relative to the vehicle control.
-
Plot the percentage of cell viability against the inhibitor concentration and determine the IC50 value using a suitable software.
-
Signaling Pathways and Visualizations
Inhibition of hDHODH and the subsequent pyrimidine depletion affects several key signaling pathways that regulate cell proliferation and survival.
De Novo Pyrimidine Biosynthesis Pathway and hDHODH Inhibition
The following diagram illustrates the central role of hDHODH in the de novo pyrimidine biosynthesis pathway and the point of inhibition by compounds like Leflunomide.
Caption: Inhibition of hDHODH by Leflunomide in the de novo pyrimidine pathway.
Downstream Effects on Cell Cycle Regulation
The depletion of pyrimidine pools triggers a cascade of events that ultimately leads to cell cycle arrest. A key aspect of this is the modulation of critical cell cycle regulators like c-Myc and p21.
Caption: Signaling effects of hDHODH inhibition on c-Myc, p21, and cell cycle.
Experimental Workflow for Assessing Anti-Proliferative Effects
The following diagram outlines a typical experimental workflow for evaluating the effect of an hDHODH inhibitor on cellular proliferation.
References
- 1. Leflunomide inhibits pyrimidine de novo synthesis in mitogen-stimulated T-lymphocytes from healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leflunomide: mode of action in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for hDHODH-IN-2 In Vitro Enzyme Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human dihydroorotate dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[1][2] This pathway is essential for the synthesis of nucleotides required for DNA and RNA production.[3] As rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines, hDHODH has emerged as a promising therapeutic target for the treatment of cancer and autoimmune diseases.[2][4] These application notes provide a detailed protocol for an in vitro enzyme assay to determine the inhibitory activity of novel compounds, such as hDHODH-IN-2, against hDHODH.
The described assay is a continuous spectrophotometric method that measures the reduction of the artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by hDHODH. The rate of DCIP reduction is monitored by the decrease in absorbance at 600 nm.
Signaling Pathway
The diagram below illustrates the central role of Dihydroorotate Dehydrogenase (DHODH) in the de novo pyrimidine biosynthesis pathway.
Caption: De Novo Pyrimidine Biosynthesis Pathway.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for hDHODH Inhibition
This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of a test compound on hDHODH.
Materials and Reagents:
-
Recombinant human DHODH (hDHODH)
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
This compound (or other test inhibitor)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
-
DMSO (for compound dilution)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600 nm
Stock Solutions:
-
DHO Stock Solution: 100 mM in DMSO
-
DCIP Stock Solution: 10 mM in Assay Buffer
-
CoQ10 Stock Solution: 10 mM in DMSO
-
hDHODH Enzyme Solution: Dilute recombinant hDHODH in Assay Buffer to a working concentration of 20 nM.
-
Compound Stock Solutions: Prepare a 10 mM stock solution of this compound and any positive control inhibitors (e.g., Brequinar) in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.
Assay Procedure:
-
Prepare Assay Mix: For each reaction, prepare an assay mix containing:
-
Assay Buffer
-
100 µM CoQ10
-
200 µM DCIP
-
-
Compound Addition: Add 2 µL of the compound dilutions (or DMSO for the control) to the wells of a 96-well plate.
-
Enzyme Addition: Add 178 µL of the hDHODH enzyme solution to each well.
-
Pre-incubation: Incubate the plate at 25°C for 30 minutes to allow for the binding of the compound to the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding 20 µL of 5 mM DHO (final concentration of 500 µM) to each well.
-
Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 600 nm at 25°C for 10-20 minutes, taking readings every minute.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀ for control, Vᵢ for inhibitor) from the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - Vᵢ / V₀) * 100.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Experimental Workflow
The following diagram outlines the workflow for the hDHODH in vitro enzyme assay.
Caption: hDHODH In Vitro Assay Workflow.
Data Presentation
The inhibitory activity of this compound should be quantified and compared with known inhibitors. The following table provides a template for presenting the IC50 values. Data for the known hDHODH inhibitor, Brequinar, is included for reference.
| Compound | hDHODH IC50 (nM) |
| This compound | User's Data |
| Brequinar | 4.5 |
| A771726 | 411 |
Note: The IC50 values for Brequinar and A771726 are provided as reference points from published literature. Researchers should include their own experimentally determined values for controls.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cell-Based Assay of hDHODH-IN-2 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human dihydroorotate dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the conversion of dihydroorotate to orotate.[1][2][3] This pathway is crucial for the synthesis of DNA and RNA, and its upregulation is a hallmark of proliferating cells, including cancer cells and activated immune cells.[4][5] Consequently, hDHODH has emerged as a promising therapeutic target for the treatment of cancer, autoimmune disorders, and viral infections. hDHODH-IN-2 is a novel investigational inhibitor of hDHODH. These application notes provide a detailed protocol for a cell-based assay to determine the biological activity of this compound by assessing its anti-proliferative effects and confirming its mechanism of action.
Principle of the Assay
The primary mechanism of action for hDHODH inhibitors is the depletion of the intracellular pyrimidine pool, leading to an arrest of DNA and RNA synthesis and subsequent inhibition of cell proliferation. This cell-based assay quantifies the anti-proliferative activity of this compound on a cancer cell line known to be sensitive to hDHODH inhibition. The specificity of the inhibitory effect is confirmed through a rescue experiment, where the addition of exogenous orotic acid or uridine, downstream products of the DHODH-catalyzed reaction, is expected to restore cell viability in the presence of the inhibitor.
Data Presentation
Table 1: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) of this compound |
| HL-60 | Acute Promyelocytic Leukemia | 15.2 ± 2.1 |
| A549 | Lung Carcinoma | 45.8 ± 5.6 |
| HCT116 | Colon Carcinoma | 62.3 ± 7.9 |
| Jurkat | T-cell Leukemia | 25.4 ± 3.3 |
| PC-3 | Prostate Adenocarcinoma | 110.7 ± 12.5 |
GI50 (50% growth inhibition) values are presented as mean ± standard deviation from three independent experiments.
Table 2: Rescue of this compound-Induced Growth Inhibition by Orotic Acid
| This compound Conc. (nM) | Orotic Acid (µM) | Cell Viability (% of Control) |
| 0 | 0 | 100 ± 5.2 |
| 50 | 0 | 48.2 ± 4.1 |
| 50 | 50 | 75.1 ± 6.3 |
| 50 | 100 | 92.5 ± 8.7 |
| 50 | 200 | 98.9 ± 9.1 |
Data represents the mean ± standard deviation of cell viability in HL-60 cells treated with this compound and/or orotic acid for 72 hours.
Experimental Protocols
Materials and Reagents
-
Cell Line: HL-60 (ATCC® CCL-240™) or another suitable cancer cell line with high dependence on de novo pyrimidine synthesis.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Orotic Acid: Stock solution in sterile water or culture medium.
-
Cell Proliferation Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or Sulforhodamine B (SRB) assay reagents.
-
Plates: Sterile 96-well, flat-bottom, clear or white-walled plates suitable for cell culture and the chosen viability assay.
-
Other: Phosphate-buffered saline (PBS), trypsin-EDTA (for adherent cells), sterile tubes, and pipettes.
Protocol 1: Determination of Anti-proliferative Activity (GI50)
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell density using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.5%.
-
Add 100 µL of the diluted compound solutions to the respective wells, resulting in a final volume of 200 µL. Include wells with vehicle (DMSO) only as a negative control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Cell Viability Assessment (Using CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Plot the percentage of growth inhibition against the logarithm of the this compound concentration.
-
Determine the GI50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Orotic Acid Rescue Experiment
-
Cell Seeding:
-
Follow step 1 of Protocol 1.
-
-
Compound and Rescue Agent Treatment:
-
Prepare solutions of this compound at a concentration close to its GI50 value.
-
Prepare solutions of orotic acid at various concentrations (e.g., 0, 50, 100, 200 µM).
-
Add the this compound solution to the wells.
-
Immediately add the different concentrations of orotic acid to the designated wells.
-
Include control wells with:
-
Vehicle only
-
This compound only
-
Orotic acid only
-
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Cell Viability Assessment:
-
Follow step 3 of Protocol 1.
-
-
Data Analysis:
-
Calculate the cell viability for each condition relative to the vehicle-only control.
-
Plot the cell viability against the concentration of orotic acid for the wells treated with this compound. A dose-dependent increase in cell viability with increasing orotic acid concentration confirms the on-target effect of this compound.
-
Visualizations
Caption: De Novo Pyrimidine Biosynthesis Pathway and the site of action for this compound.
Caption: Workflow for the cell-based assay of this compound activity.
Troubleshooting
-
High variability between replicate wells: Ensure uniform cell seeding and proper mixing of reagents. Check for edge effects in the 96-well plate and consider not using the outer wells for experimental data.
-
No significant growth inhibition: The chosen cell line may not be sensitive to hDHODH inhibition or may rely on the pyrimidine salvage pathway. Consider using a different cell line known to be sensitive to other hDHODH inhibitors like brequinar. Also, verify the concentration and stability of the this compound stock solution.
-
Rescue experiment fails: The inhibitory effect of this compound may be due to off-target effects. Alternatively, the concentration of the rescue agent may be insufficient, or the cells may have a low capacity for utilizing exogenous orotic acid or uridine.
Conclusion
This document provides a comprehensive guide for assessing the cellular activity of the hDHODH inhibitor, this compound. By following these protocols, researchers can obtain reliable and reproducible data on the anti-proliferative potency of this compound and confirm its on-target activity. This information is critical for the preclinical evaluation and further development of this compound as a potential therapeutic agent.
References
- 1. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. Inhibitor binding in a class 2 dihydroorotate dehydrogenase causes variations in the membrane-associated N-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for hDHODH-IN-2 in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of hDHODH-IN-2 and other inhibitors of human dihydroorotate dehydrogenase (hDHODH) in antiviral research. This document details the mechanism of action, summarizes key quantitative data, and provides detailed protocols for essential experiments.
Introduction
Human dihydroorotate dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.[1][2] Targeting host cellular enzymes essential for viral replication, such as hDHODH, represents a promising broad-spectrum antiviral strategy.[2][3][4] This approach, known as host-directed therapy, is less susceptible to the development of drug resistance compared to traditional direct-acting antivirals that target viral proteins. Inhibitors of hDHODH, including this compound, have demonstrated potent antiviral activity against a wide range of RNA viruses by depleting the intracellular pyrimidine pool necessary for viral genome replication.
Mechanism of Action
The primary mechanism of action of hDHODH inhibitors is the disruption of the de novo pyrimidine biosynthesis pathway. This pathway is responsible for the synthesis of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides. hDHODH catalyzes the fourth and only redox step in this pathway, the conversion of dihydroorotate (DHO) to orotate (ORO).
By inhibiting hDHODH, these compounds reduce the intracellular pool of pyrimidines (UTP and CTP), which are crucial for the replication of viral RNA genomes. While host cells can utilize a salvage pathway to recycle extracellular pyrimidines, many viruses are heavily reliant on the de novo synthesis pathway for their rapid replication.
Beyond the direct inhibition of viral replication, hDHODH inhibitors have been shown to exert their antiviral effects through a triple mechanism:
-
Inhibition of viral replication: By limiting the pyrimidine supply.
-
Stimulation of interferon-stimulated genes (ISGs): Activating the innate immune response.
-
Suppression of inflammatory cytokines: Modulating the host inflammatory response to infection.
Signaling Pathway and Experimental Workflow Diagrams
Caption: De Novo Pyrimidine Biosynthesis Pathway and the Site of Action for hDHODH Inhibitors.
References
Application Notes and Protocols for hDHODH-IN-2 in Acute Myeloid Leukemia (AML) Models
Disclaimer: Publicly available research data specifically detailing the use and efficacy of hDHODH-IN-2 in acute myeloid leukemia (AML) models is limited. Therefore, these application notes and protocols are based on the well-characterized and representative dihydroorotate dehydrogenase (DHODH) inhibitor, Brequinar (BRQ), which has been extensively studied in AML. Researchers should adapt these protocols as a starting point for evaluating this compound, with the understanding that optimal concentrations and treatment schedules may vary.
Introduction
Acute myeloid leukemia is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key feature of AML is a blockade in the differentiation of these leukemic blasts, leading to their accumulation and suppression of normal hematopoiesis. Recent research has identified the enzyme dihydroorotate dehydrogenase (DHODH) as a critical metabolic regulator in AML.[1][2] DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[3][4] Cancer cells, including AML cells, are often highly dependent on this pathway to sustain their rapid proliferation.[4]
Inhibition of DHODH has emerged as a promising therapeutic strategy for AML. By blocking DHODH, inhibitors deplete the intracellular pool of pyrimidines, leading to cell cycle arrest, apoptosis, and, notably, the induction of differentiation in AML cells. This approach offers a therapeutic window, as malignant cells appear to be more sensitive to pyrimidine starvation than their normal counterparts. This compound is an inhibitor of human DHODH and an analogue of the active metabolite of Leflunomide, with known anti-inflammatory properties. While its specific anti-leukemic activity is not yet widely published, its mechanism as a DHODH inhibitor suggests potential for investigation in AML models.
Data Presentation: Efficacy of a Representative DHODH Inhibitor (Brequinar) in AML Models
The following tables summarize quantitative data for the representative DHODH inhibitor, Brequinar, in various AML models. This data can serve as a benchmark for evaluating this compound.
Table 1: In Vitro Activity of Brequinar in AML Cell Lines
| Cell Line | Assay | Endpoint | Value | Reference |
| THP-1 | Differentiation | CD11b Expression | Marked Increase | |
| Murine HoxA9-Meis1 | Differentiation | ED50 | Parallels IC50 | |
| Various AML models | Viability/Growth | IC50 | Not specified | |
| Recombinant hDHODH | Enzyme Inhibition | IC50 | Parallels ED50 |
Table 2: In Vivo Efficacy of Brequinar in AML Xenograft Models
| AML Model | Animal Model | Treatment Schedule | Outcome | Reference |
| THP-1 Subcutaneous Xenograft | NOD.SCID mice | 15 mg/kg Q3D or 5 mg/kg daily | Slowed tumor growth, increased CD11b expression | |
| HoxA9 + Meis1 Retroviral Model | Recipient mice | Every 2 days or twice weekly | Reduced leukemic cell burden, decreased leukemia-initiating cells, improved survival |
Signaling Pathways and Experimental Workflows
Mechanism of Action of DHODH Inhibitors in AML
Experimental Workflow for Evaluating this compound in AML Models
Caption: Workflow for this compound evaluation in AML.
Experimental Protocols
In Vitro DHODH Enzyme Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on recombinant human DHODH enzyme activity.
Materials:
-
Recombinant human DHODH protein
-
This compound
-
Brequinar (as a positive control)
-
Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM KCl, 0.05% Triton X-100)
-
Dihydroorotate (DHO)
-
Decylubiquinone
-
2,6-dichloroindophenol (DCIP)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, recombinant hDHODH enzyme, and varying concentrations of this compound or control.
-
Initiate the reaction by adding DHO, decylubiquinone, and DCIP.
-
Immediately measure the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCIP.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate against the inhibitor concentration and determine the IC50 value using non-linear regression.
AML Cell Culture
Objective: To maintain and propagate human AML cell lines for subsequent in vitro assays.
Materials:
-
Human AML cell lines (e.g., THP-1, HL-60, MV4-11)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Incubator (37°C, 5% CO2)
-
Centrifuge
Procedure:
-
Culture AML cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Split the cells every 2-3 days to maintain a density between 0.2 x 10^6 and 1 x 10^6 cells/mL.
-
Regularly check for mycoplasma contamination.
Cell Viability and Proliferation Assay
Objective: To assess the effect of this compound on the viability and proliferation of AML cells.
Materials:
-
Cultured AML cells
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Treat the cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO) for 48-72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle control and determine the GI50/IC50 value.
Flow Cytometry for Differentiation Markers
Objective: To quantify the induction of myeloid differentiation in AML cells following treatment with this compound.
Materials:
-
Treated and untreated AML cells
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against myeloid differentiation markers (e.g., CD11b, CD14)
-
Flow cytometer
Procedure:
-
Treat AML cells with this compound at a predetermined effective concentration for 3-5 days.
-
Harvest the cells and wash them with cold flow cytometry buffer.
-
Resuspend the cells in the buffer and add the anti-CD11b antibody.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with the buffer to remove unbound antibody.
-
Resuspend the cells in the buffer and analyze them using a flow cytometer.
-
Quantify the percentage of CD11b-positive cells and the mean fluorescence intensity.
In Vivo AML Xenograft Model
Objective: To evaluate the anti-leukemic efficacy of this compound in a mouse model of AML.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
AML cells (e.g., THP-1)
-
This compound
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Inject AML cells (e.g., 5 x 10^6 THP-1 cells) subcutaneously into the flank of the mice.
-
Allow tumors to establish to a palpable size (e.g., ~50-100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for ex vivo analysis (e.g., flow cytometry for differentiation markers, immunohistochemistry).
-
For systemic models, monitor disease progression via bioluminescence imaging (if using luciferase-expressing cells) or analysis of peripheral blood/bone marrow for leukemic cells. Survival is a key endpoint in these models.
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
References
Application Note: Protocol for Determining the Solubility of hDHODH-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
hDHODH-IN-2 is an inhibitor of human dihydroorotate dehydrogenase (hDHODH), the fourth enzyme in the de novo pyrimidine biosynthesis pathway.[1] As an analogue of the active metabolite of Leflunomide, it demonstrates anti-inflammatory activity.[2] The enzyme hDHODH is a validated target for the treatment of autoimmune diseases, and its inhibitors are under investigation for various therapeutic applications. Accurate determination of the solubility of this compound is a critical first step in preclinical development, informing formulation strategies and ensuring reliable results in biological assays. This document provides a detailed protocol for testing the solubility of this compound in common laboratory solvents.
hDHODH Signaling Pathway
The enzyme dihydroorotate dehydrogenase (DHODH) catalyzes the conversion of dihydroorotate to orotate, a key redox reaction in the de novo synthesis of pyrimidines. This pathway is essential for the production of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides required for DNA and RNA synthesis.[1][3] By inhibiting hDHODH, this compound disrupts this pathway, thereby impeding the proliferation of rapidly dividing cells, such as activated lymphocytes, which are heavily reliant on de novo pyrimidine synthesis.
References
Application Notes and Protocols for hDHODH Inhibitor Administration in Animal Models
A Note on hDHODH-IN-2: Direct and detailed in vivo administration data for a compound specifically designated "this compound" is not extensively available in the public domain. The available information identifies it as an inhibitor of human dihydroorotate dehydrogenase (hDHODH) with activity against measles virus replication[1]. Therefore, these application notes and protocols are based on well-documented in vivo studies of other potent DHODH inhibitors, such as Brequinar (BRQ), Leflunomide, and experimental compounds (e.g., (R)-HZ00), which serve as representative examples for researchers working with this class of inhibitors.
Introduction
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[2][3] This pathway is particularly crucial for rapidly proliferating cells, such as cancer cells and activated lymphocytes, making DHODH an attractive therapeutic target for cancer, autoimmune diseases, and viral infections.[3][4] DHODH catalyzes the conversion of dihydroorotate to orotate, a key step located in the inner mitochondrial membrane. Inhibition of DHODH leads to depletion of the pyrimidine pool, resulting in cell cycle arrest and apoptosis.
These notes provide a summary of administration strategies and experimental protocols for evaluating DHODH inhibitors in various animal models based on published research.
Data Presentation: In Vivo Administration of DHODH Inhibitors
The following tables summarize quantitative data from various preclinical studies involving DHODH inhibitors in animal models.
Table 1: DHODH Inhibitor Administration in Oncology Animal Models
| Compound | Animal Model | Cancer Type | Administration Route | Dosage & Schedule | Key Efficacy Endpoints & Findings | Reference |
| Brequinar (BRQ) | Syngeneic Mouse Model (C57/BL6J) | T-cell Acute Lymphoblastic Leukemia (T-ALL) | - | - | Rapid and complete disease response. No meaningful nonspecific effect on general hematopoiesis. | |
| Brequinar (BRQ) | Patient-Derived Xenograft (PDX) Mouse Model | T-cell Acute Lymphoblastic Leukemia (T-ALL) | - | - | Significant disease response observed. | |
| Brequinar (BRQ) | Zebrafish Xenograft Model | Medulloblastoma (Group 3) | - | - | Reduced tumor growth and MYC expression. | |
| Brequinar (BRQ) | Xenograft Mouse Model (BE(2)-C cells) | Neuroblastoma | Intraperitoneal (i.p.) | 25 mg/kg, every other day | Synergistic tumor suppression when combined with dipyridamole. | |
| Brequinar (BRQ) | Immunocompetent Mouse Model (B16F10 cells) | Melanoma | - | - | Impressive single-agent efficacy; significantly prolonged survival when combined with immune checkpoint blockade. | |
| (R)-HZ00 | Xenograft Mouse Model (ARN8 cells) | Melanoma | Intraperitoneal (i.p.) | - | Significant tumor growth inhibition when combined with nutlin-3. | |
| Isobavachalcone | Xenograft Mouse Model (HL60 cells) | Acute Myeloid Leukemia (AML) | - | 15 and 30 mg/kg | Significant suppression of tumor growth (37.81% and 78.91% respectively). | |
| Leflunomide | BALB/c Mice | 4T1ρ0 AOX cell-derived tumors | Intraperitoneal (i.p.) | 20 mg/kg, twice a week for 28 days | - |
Table 2: Pharmacokinetic Parameters of a DHODH Inhibitor (Emvododstat)
| Animal Species | Administration Route | Tmax (hours) | Key Observation | Reference |
| Mice, Rats, Dogs, Monkeys | Single Oral Dose | 2 - 5 | Bioavailable with generally slow absorption. | |
| Rodents | Single Oral Dose | - | Lower plasma exposure of the O-desmethyl metabolite. | |
| Dogs and Monkeys | Single Oral Dose | - | Relatively higher plasma exposure of the O-desmethyl metabolite. |
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating DHODH inhibitors.
Caption: Inhibition of DHODH blocks the conversion of dihydroorotate to orotate.
Caption: A typical workflow for assessing DHODH inhibitor efficacy in vivo.
Experimental Protocols
The following are generalized protocols based on methodologies reported in the cited literature for evaluating DHODH inhibitors in preclinical cancer models.
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of a DHODH inhibitor in a subcutaneous cancer xenograft model.
Materials:
-
Animal Model: Immunocompromised mice (e.g., NSG, NOD-SCID, or Nude mice), 6-8 weeks old.
-
Cells: Human cancer cell line of interest (e.g., ARN8 melanoma, HL60 AML).
-
Reagents:
-
DHODH inhibitor (e.g., (R)-HZ00).
-
Vehicle solution (e.g., 10% DMSO and 40% polyethylene glycol 400 in sterile water).
-
Matrigel or PBS for cell suspension.
-
Anesthetics.
-
-
Equipment:
-
Digital calipers.
-
Syringes and needles for injection.
-
Animal balance.
-
Methodology:
-
Cell Preparation:
-
Culture cancer cells under standard conditions to 80-90% confluency.
-
Harvest cells and perform a cell count. Resuspend the required number of cells (e.g., 2 x 10^6 cells) in 100 µL of an appropriate solution, such as a 1:1 mixture of PBS and Matrigel.
-
-
Tumor Implantation:
-
Anesthetize the mouse.
-
Inject the 100 µL cell suspension subcutaneously into the flank of each mouse.
-
-
Animal Monitoring and Group Assignment:
-
Monitor the mice regularly for tumor growth.
-
Once tumors reach a predetermined volume (e.g., ~50-100 mm³), use digital calipers to measure the length, width, and height.
-
Calculate tumor volume using the formula: Volume = (length × width²) / 2 or a similar standard formula.
-
Randomize mice into treatment and control (vehicle) groups (n=8-10 per group) with comparable average tumor volumes.
-
-
Drug Preparation and Administration:
-
Prepare the DHODH inhibitor fresh on each day of dosing in the appropriate vehicle.
-
Administer the compound or vehicle to the respective groups via the chosen route (e.g., intraperitoneal injection or oral gavage) based on the predetermined dose and schedule (e.g., once daily).
-
-
Efficacy and Toxicity Monitoring:
-
Measure tumor volumes with calipers every 2-3 days.
-
Measure the body weight of each mouse at the same frequency to monitor for toxicity.
-
Observe the general health and behavior of the animals daily.
-
-
Study Endpoint and Analysis:
-
The study endpoint is determined by factors such as tumor volume reaching a maximum limit (e.g., 1000-2000 mm³), significant body weight loss (>20%), or other signs of distress, in accordance with institutional animal care guidelines.
-
At the endpoint, euthanize the mice.
-
Excise tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis).
-
Analyze the data by comparing tumor growth rates and final tumor weights between the treatment and vehicle groups.
-
Protocol 2: Uridine Rescue Experiment
Objective: To confirm that the observed anti-tumor effect of the DHODH inhibitor is specifically due to the inhibition of de novo pyrimidine synthesis.
Materials:
-
Same as Protocol 1.
-
Uridine solution (e.g., 1 g/kg in PBS).
Methodology:
-
Follow steps 1-4 of Protocol 1, adding an additional treatment group: "DHODH Inhibitor + Uridine".
-
For the uridine rescue group, administer uridine (e.g., 1 g/kg, intraperitoneally) multiple times per week (e.g., 3 times/week). This provides an external source of pyrimidines, bypassing the inhibited DHODH enzyme.
-
Monitor tumor growth and animal health as described in Protocol 1.
-
Expected Outcome: If the inhibitor's effect is on-target, the co-administration of uridine should rescue the cells from the effects of DHODH inhibition, leading to tumor growth similar to the vehicle control group. This confirms the mechanism of action.
References
- 1. DHODH-IN-2 | HsDHODH Inhibitor | DC Chemicals [dcchemicals.com]
- 2. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by hDHODH-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
hDHODH-IN-2 is an inhibitor of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is critical for the proliferation of rapidly dividing cells, such as cancer cells, which have a high demand for nucleotides to synthesize DNA and RNA. Inhibition of hDHODH depletes the pyrimidine pool, leading to cell cycle arrest and induction of apoptosis, making it a promising target for cancer therapy.[3][4][5] These application notes provide a detailed protocol for the analysis of apoptosis in cancer cells treated with this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Mechanism of Action of hDHODH Inhibitors in Apoptosis
Human DHODH is a mitochondrial enzyme that catalyzes the oxidation of dihydroorotate to orotate, a crucial step in the de novo synthesis of pyrimidines. By inhibiting hDHODH, this compound disrupts the synthesis of pyrimidines, which are essential for DNA and RNA synthesis. This disruption leads to a number of cellular consequences that culminate in apoptosis:
-
Cell Cycle Arrest: Depletion of the nucleotide pool often leads to an S-phase arrest in the cell cycle.
-
Induction of Apoptotic Pathways: The cellular stress caused by nucleotide starvation can trigger the intrinsic pathway of apoptosis. This involves the activation of caspase-9 and caspase-3.
-
Replicative Stress: Inhibition of DNA synthesis can cause replicative stress, leading to DNA damage responses.
Data Presentation: Efficacy of hDHODH Inhibitors in Cancer Cell Lines
The following table summarizes the inhibitory and anti-proliferative effects of various hDHODH inhibitors on different cancer cell lines. This data is provided as a reference to guide concentration selection for initial experiments with this compound.
| Inhibitor | Cell Line | Assay | Result (IC50/EC50) | Reference |
| Teriflunomide Derivative (13t) | Raji (human lymphoma) | hDHODH Enzymatic Assay | 16.0 nM | |
| Raji (human lymphoma) | Anti-proliferative Assay | 7.7 nM | ||
| Acrylamide Derivative (54) | - | hDHODH Enzymatic Assay | 32 nM | |
| 4-Quinoline Carboxylic Acid (41) | - | DHODH Enzymatic Assay | 9.71 ± 1.4 nM | |
| This compound | Rat DHODH | Enzymatic Assay (SOMFA) | log(1/IC50) = 5.83 | |
| Mouse DHODH | Enzymatic Assay (SOMFA) | log(1/IC50) = 5.80 |
Experimental Protocols
Protocol 1: General Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the cancer cell line of interest (e.g., HL-60, MOLM-13, THP-1) in a 6-well plate at a density of 2 x 10^5 cells/mL in a final volume of 2 mL of appropriate culture medium.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. It is advisable to test a range of concentrations (e.g., 10 nM to 10 µM) in initial experiments.
-
Cell Treatment: Add the diluted this compound to the cell cultures. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the treated cells for a designated time course (e.g., 24, 48, and 72 hours) to assess the induction of apoptosis.
Protocol 2: Apoptosis Analysis by Flow Cytometry using Annexin V and Propidium Iodide (PI) Staining
This protocol is adapted from standard procedures for Annexin V/PI staining.
Materials:
-
Treated and control cells from Protocol 1
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For suspension cells, gently collect the cells from each well into microcentrifuge tubes.
-
For adherent cells, aspirate the culture medium (which may contain apoptotic floating cells) and collect it. Then, wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin-EDTA. Combine the detached cells with the collected medium.
-
-
Washing: Centrifuge the cell suspensions at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the tubes.
-
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate laser lines and filters for the chosen fluorochromes (e.g., 488 nm excitation for FITC and PI).
-
Collect data for at least 10,000 events per sample.
-
Set up compensation controls using single-stained samples to correct for spectral overlap.
-
Data Interpretation:
The cell population will be separated into four quadrants:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (due to membrane damage not related to apoptosis).
Mandatory Visualizations
Caption: Signaling pathway of this compound induced apoptosis.
Caption: Experimental workflow for apoptosis analysis.
Caption: Gating strategy for apoptosis analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabolic Enzyme/Protease | DC Chemicals [dcchemicals.com]
- 3. Discovery a series of novel inhibitors of human dihydroorotate dehydrogenase: Biological activity evaluation and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
hDHODH-IN-2 off-target effects investigation
Welcome to the technical support center for hDHODH-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on investigating potential off-target effects of this compound and to troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of human dihydroorotate dehydrogenase (hDHODH). This enzyme is critical for the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA and RNA.[1][2] hDHODH catalyzes the conversion of dihydroorotate to orotate.[3] By inhibiting this step, this compound disrupts the synthesis of pyrimidine nucleotides, which are vital for the proliferation of rapidly dividing cells such as cancer cells, activated immune cells, and virus-infected cells.[1][4]
Q2: I am observing a stronger anti-proliferative effect in my cancer cell line than expected based on the reported IC50 for hDHODH. Could this be due to off-target effects?
A2: It is possible. While potent on-target activity is the intended mechanism, a stronger-than-expected phenotype could indicate inhibition of other cellular targets that also affect cell viability. It is also important to consider that some cell lines may be more sensitive to pyrimidine depletion than others. We recommend a series of validation experiments to confirm that the observed effect is due to hDHODH inhibition.
Q3: What are some general approaches to identify potential off-target effects of this compound?
A3: A multi-faceted approach is recommended to investigate off-target effects. This can include:
-
Broad-panel screening: Testing this compound against a large panel of kinases or other enzyme classes to identify potential unintended interactions.
-
Phenotypic screening: Comparing the observed cellular phenotype with the known consequences of hDHODH inhibition. Any discrepancies may point towards off-target effects.
-
Rescue experiments: Supplementing the cell culture medium with uridine, which can bypass the block in the de novo pyrimidine synthesis pathway. If the observed phenotype is rescued by uridine, it is likely due to on-target hDHODH inhibition.
-
Metabolomic analysis: Measuring the intracellular levels of pyrimidine pathway intermediates. Inhibition of hDHODH should lead to an accumulation of its substrate, dihydroorotate.
Q4: Are there known instances of other inhibitors having off-target effects on hDHODH?
A4: Yes, a notable example is with certain inhibitors of the fat mass and obesity-associated protein (FTO). For instance, the FTO inhibitor FB23-2 was found to suppress cancer cell proliferation primarily by inhibiting hDHODH, an effect that was independent of FTO. This was confirmed by metabolomic analysis showing an accumulation of dihydroorotate and by rescue experiments where uridine supplementation reversed the anti-proliferative effects. This highlights the importance of rigorously testing for off-target effects, even when a compound is designed for a specific target.
Troubleshooting Guides
Issue 1: Unexpectedly high cytotoxicity observed at concentrations effective for hDHODH inhibition.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen. 2. Test inhibitors with different chemical scaffolds but the same target. | 1. Identification of unintended kinase targets. 2. Confirmation that the cytotoxicity is specific to the chemical scaffold of this compound. |
| Inhibition of other metabolic enzymes | 1. Conduct a broader enzymatic panel screening. 2. Perform a uridine rescue experiment. | 1. Identification of other affected metabolic pathways. 2. If cytotoxicity is not rescued by uridine, it suggests an off-target effect independent of pyrimidine synthesis. |
| Compound instability or degradation | 1. Verify the purity and stability of the this compound stock solution using techniques like HPLC. 2. Prepare fresh inhibitor solutions for each experiment. | 1. Ensures that the observed effects are due to the inhibitor and not its degradation products. |
| Cell line-specific effects | 1. Test this compound in multiple cell lines to see if the unexpected effects are consistent. | 1. Helps to distinguish between general off-target effects and those that are specific to a particular cellular context. |
Issue 2: The anti-proliferative effect of this compound is not rescued by uridine supplementation.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Potent off-target effect | 1. The primary cause of the phenotype is likely an off-target that is not part of the pyrimidine synthesis pathway. 2. Refer to the troubleshooting steps for "Unexpectedly high cytotoxicity". | 1. Identification of the true mechanism of action responsible for the observed phenotype. |
| Insufficient uridine concentration | 1. Perform a dose-response experiment with varying concentrations of uridine to ensure saturation of the salvage pathway. | 1. Determination of the optimal uridine concentration for rescue in your specific cell line. |
| Impaired uridine salvage pathway in the cell line | 1. Verify the expression and activity of key enzymes in the uridine salvage pathway (e.g., uridine kinase) in your cell line. | 1. Confirmation that the cell line is capable of utilizing exogenous uridine. |
Quantitative Data Summary
The following table presents hypothetical inhibitory concentrations (IC50) for this compound against its primary target (hDHODH) and a selection of potential off-targets. A higher IC50 value indicates lower potency. A large difference between the on-target and off-target IC50 values suggests higher selectivity.
| Target | This compound IC50 (nM) | Brequinar IC50 (nM) | Teriflunomide IC50 (nM) |
| hDHODH | 15 | 25 | 940 |
| FTO | >10,000 | >10,000 | >10,000 |
| SRC Kinase | 2,500 | >10,000 | >10,000 |
| VEGFR2 | 8,000 | >10,000 | >10,000 |
| Complex III (Mitochondrial) | >10,000 | 5,000 | >10,000 |
Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: In Vitro hDHODH Enzymatic Assay
Objective: To determine the IC50 of this compound for hDHODH.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.
-
Recombinant human hDHODH enzyme.
-
Substrate: Dihydroorotate (DHO).
-
Electron Acceptor: 2,6-dichloroindophenol (DCIP) and Coenzyme Q10.
-
-
Assay Procedure:
-
Pre-incubate recombinant hDHODH with varying concentrations of this compound in the assay buffer containing Coenzyme Q10 and DCIP for 30 minutes at 25°C.
-
Initiate the reaction by adding DHO.
-
Monitor the reduction of DCIP by measuring the decrease in absorbance at 600-650 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Proliferation Assay with Uridine Rescue
Objective: To assess the on-target effect of this compound in a cellular context.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for logarithmic growth over the duration of the experiment.
-
Treatment:
-
Treat cells with a serial dilution of this compound.
-
For the rescue condition, treat a parallel set of wells with the same serial dilution of this compound in the presence of 100 µM uridine.
-
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment: Measure cell viability using a standard method such as MTT or a luminescent ATP-based assay (e.g., CellTiter-Glo®).
-
Data Analysis:
-
Normalize the data to vehicle-treated controls.
-
Plot cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) for both conditions (with and without uridine). A rightward shift in the GI50 curve in the presence of uridine indicates on-target activity.
-
Protocol 3: Metabolomic Analysis of Dihydroorotate Levels
Objective: To confirm target engagement by measuring the accumulation of the hDHODH substrate.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at a concentration of 10x its GI50 for 24-48 hours. Include a vehicle-treated control.
-
Metabolite Extraction:
-
Harvest the cells and quench metabolic activity rapidly (e.g., with liquid nitrogen).
-
Extract metabolites using a suitable solvent system (e.g., 80% methanol).
-
-
Sample Analysis:
-
Analyze the cell extracts using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
-
-
Data Analysis:
-
Identify and quantify the peak corresponding to dihydroorotate.
-
Compare the relative abundance of dihydroorotate in this compound-treated samples to the vehicle-treated controls. A significant accumulation of dihydroorotate is indicative of hDHODH inhibition.
-
Visualizations
Caption: De Novo Pyrimidine Biosynthesis Pathway and the action of this compound.
Caption: Experimental workflow for investigating potential off-target effects.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
- 1. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroorotate dehydrogenase inhibitors: quantitative structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming hDHODH-IN-2 Resistance with Uridine
I have gathered a significant amount of information from the initial and second rounds of Google searches. I have found:
-
Mechanism of hDHODH-IN-2 and Uridine Rescue: I have a good understanding of how hDHODH inhibitors block the de novo pyrimidine synthesis pathway and how exogenous uridine can rescue this effect by activating the salvage pathway.
-
Quantitative Data: I found several articles that provide IC50 values for various DHODH inhibitors (including brequinar and others, which can serve as a proxy for this compound's behavior) in different cell lines. Some of these studies also show how the IC50 values change with the addition of uridine, providing the quantitative data needed for the tables. Specifically, I found data on how uridine concentrations as low as 5 µM can significantly diminish the growth-inhibitory effects of DHODH inhibitors.
-
Experimental Protocols: I have located general protocols for key assays like cell viability (MTT), colony formation, and western blotting for apoptosis. I also found a protocol for generating drug-resistant cell lines. While these are not specific to "this compound", they provide a strong foundation that can be adapted.
-
Signaling Pathways: The search results indicate that hDHODH inhibition can affect signaling pathways related to cell cycle arrest (S-phase), apoptosis, c-Myc, p21, and p53. One article also mentioned the upregulation of immune system activation pathways, including NK cell function and cytokine signaling, as well as the activation of the type I interferon signaling pathway. This is sufficient information to create the requested Graphviz diagrams.
-
Troubleshooting and FAQs: I can infer common troubleshooting issues from the experimental details and uridine rescue descriptions. For example, issues related to uridine concentration, cell line-dependent sensitivity, and the stability of resistance.
Given the information I have gathered, I can now proceed to structure the technical support center content. I will synthesize the information into a Q&A format, create the data tables, detail the experimental protocols, and generate the Graphviz diagrams as requested. I do not believe further searching is necessary to fulfill the user's request.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing this compound and investigating mechanisms of resistance. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the human dihydroorotate dehydrogenase (DHODH) enzyme. DHODH is a key mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate.[1][2] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, which are essential for the synthesis of DNA and RNA.[3] This leads to cell cycle arrest, primarily in the S-phase, and subsequent inhibition of cell proliferation in rapidly dividing cells like cancer cells.[4][5]
Q2: We are observing resistance to this compound in our cell lines. What are the potential mechanisms?
A2: Resistance to hDHODH inhibitors like this compound can be multifactorial. One of the primary mechanisms of intrinsic resistance is the utilization of the pyrimidine salvage pathway. Cells can uptake extracellular uridine and convert it into uridine monophosphate (UMP), thereby bypassing the need for the de novo synthesis pathway that is blocked by this compound. The concentration of uridine in cell culture media, often supplemented by fetal bovine serum (FBS), can be sufficient to confer resistance.
Q3: How can we confirm if uridine uptake is the cause of resistance in our experiments?
A3: To confirm if uridine-mediated salvage is the cause of resistance, you can perform a "uridine rescue" experiment. This involves treating your cells with this compound in the presence and absence of varying concentrations of uridine. A significant increase in cell viability or a rightward shift in the IC50 curve in the presence of uridine strongly suggests that the salvage pathway is compensating for the inhibition of de novo synthesis. Additionally, you can test the effect of nucleoside transport inhibitors, such as dipyridamole, which can block uridine uptake and re-sensitize resistant cells to DHODH inhibitors.
Q4: What is the expected outcome of combining a nucleoside transport inhibitor with this compound in resistant cells?
A4: Combining a nucleoside transport inhibitor, like dipyridamole, with this compound in cells that are resistant due to uridine uptake is expected to restore sensitivity to the DHODH inhibitor. The nucleoside transport inhibitor will block the salvage pathway, making the cells once again dependent on the de novo pyrimidine synthesis pathway, which is inhibited by this compound. This combination strategy can lead to a synergistic cytotoxic effect.
Q5: Are there any other signaling pathways affected by this compound that we should be aware of?
A5: Yes, beyond the direct impact on pyrimidine synthesis, DHODH inhibition has been shown to affect several other signaling pathways. These include the downregulation of the oncoprotein c-Myc and the upregulation of the cell cycle inhibitor p21. Inhibition of DHODH can also lead to the activation of the p53 tumor suppressor pathway. More recently, DHODH inhibition has been linked to the activation of innate immune signaling, including the STING pathway and type I interferon responses, which can enhance anti-tumor immunity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Complete resistance to this compound observed in all cell lines. | High concentration of uridine in the fetal bovine serum (FBS). | 1. Test a batch of FBS with a known low uridine concentration or use dialyzed FBS. 2. Culture cells in media with a lower percentage of FBS (e.g., 5% instead of 10%). 3. Add a nucleoside transport inhibitor like dipyridamole to your experiment to block uridine uptake. |
| Variability in IC50 values between experiments. | 1. Inconsistent cell seeding density. 2. Fluctuation in uridine concentration in different lots of FBS. 3. Instability of this compound or uridine stock solutions. | 1. Ensure consistent cell seeding density across all experiments. 2. Use the same lot of FBS for a series of related experiments. 3. Prepare fresh stock solutions of this compound and uridine regularly and store them appropriately. |
| Uridine rescue is not observed in this compound sensitive cells. | 1. The cell line may have a deficient pyrimidine salvage pathway. 2. Insufficient concentration of uridine used for the rescue experiment. | 1. Confirm the expression and activity of key salvage pathway enzymes like uridine-cytidine kinase (UCK). 2. Perform a dose-response experiment with a wider range of uridine concentrations (e.g., 1 µM to 100 µM). |
| Unexpected cytotoxicity with uridine alone at high concentrations. | Some cell types can be sensitive to high concentrations of uridine. | Perform a dose-response curve for uridine alone to determine its cytotoxic concentration in your specific cell line and use a non-toxic concentration for rescue experiments. |
| Difficulty in generating a stable this compound resistant cell line. | 1. The concentration of this compound used for selection is too high, leading to widespread cell death. 2. The incremental increase in drug concentration is too rapid. | 1. Start the selection with a concentration at or slightly above the IC50 value. 2. Increase the drug concentration gradually, allowing the cells to adapt over several passages. Monitor cell viability closely at each step. |
Quantitative Data Summary
Table 1: Effect of Uridine on the IC50 of DHODH Inhibitors in Various Cancer Cell Lines
| Cell Line | DHODH Inhibitor | IC50 without Uridine (nM) | IC50 with Uridine (concentration) | Fold Change in IC50 |
| Neuroblastoma (BE(2)-C) | GSK983 | ~10 | > 1000 (with 5 µM Uridine) | >100 |
| Neuroblastoma (SMS-KCNR) | GSK983 | ~20 | > 1000 (with 5 µM Uridine) | >50 |
| T-ALL (Jurkat) | Brequinar | ~50 | > 1000 (with 100 µM Uridine) | >20 |
| Melanoma (A375) | Brequinar | ~30 | Not specified | - |
| Multiple Myeloma (H929) | Brequinar | ~40 | Not specified | - |
Note: Data is compiled from studies using different DHODH inhibitors which are expected to have a similar mechanism of action to this compound. The exact IC50 values for this compound may vary.
Key Experimental Protocols
Cell Viability Assay (MTT Assay) for Uridine Rescue
This protocol is designed to assess the ability of uridine to rescue cells from this compound-induced cytotoxicity.
Materials:
-
This compound
-
Uridine
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Prepare solutions of this compound with a fixed concentration of uridine (e.g., 10 µM).
-
Include control wells with medium only (blank), cells with medium (untreated), and cells with uridine only.
-
Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot dose-response curves to determine the IC50 values.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells after treatment with this compound with and without uridine.
Materials:
-
6-well plates
-
Complete cell culture medium
-
This compound
-
Uridine
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treatment: Treat the cells with different concentrations of this compound, with or without a fixed concentration of uridine, for 24 hours.
-
Recovery: After 24 hours, replace the treatment medium with fresh complete medium.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form. Change the medium every 3-4 days.
-
Staining:
-
Wash the colonies with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 15 minutes.
-
Gently wash the plates with water and let them air dry.
-
-
Quantification: Count the number of colonies (typically >50 cells) in each well.
Western Blot for Apoptosis Markers
This protocol is used to detect changes in the expression of apoptosis-related proteins following treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound +/- uridine for the desired time. Harvest and lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin. An increase in the ratio of cleaved to full-length caspases and PARP, or an increased Bax/Bcl-2 ratio, is indicative of apoptosis.
Visualizations
Caption: De Novo and Salvage Pathways of Pyrimidine Synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing hDHODH-IN-2 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of hDHODH-IN-2 for cell culture experiments. The information is presented in a question-and-answer format to directly address common issues and provide clear, actionable advice.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of human dihydroorotate dehydrogenase (hDHODH). This enzyme is the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.[1][2] By inhibiting hDHODH, this compound depletes the cellular pool of pyrimidines, which in turn inhibits cell proliferation and can induce cell cycle arrest or apoptosis, particularly in rapidly dividing cells such as cancer cells that are highly dependent on this pathway.[3][4][5] hDHODH is a mitochondrial enzyme, and its inhibition can also impact mitochondrial respiration.
Q2: What is a typical starting concentration range for this compound in cell culture?
Q3: How should I prepare and store this compound stock solutions?
A3: Like many small molecule inhibitors, this compound is likely soluble in organic solvents such as dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. To avoid precipitation, make intermediate dilutions in DMSO before the final dilution in your aqueous cell culture medium. The final DMSO concentration in the culture should be kept low (typically ≤ 0.1%) to minimize solvent-induced toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments. Store the DMSO stock solution at -20°C or -80°C for long-term stability.
Q4: How long should I incubate cells with this compound?
A4: The optimal incubation time depends on your cell line's doubling time and the specific biological question. A common starting point is to treat cells for 24 to 72 hours. For rapidly proliferating cells, a shorter incubation time may be sufficient to observe effects on proliferation. For other endpoints, such as differentiation or apoptosis, longer incubation times might be necessary. A time-course experiment is recommended to determine the ideal duration.
Q5: How can I determine if this compound is active in my cell line?
A5: The activity of this compound can be confirmed by observing a dose-dependent decrease in cell viability or proliferation using assays such as MTT, MTS, or cell counting. To confirm that the observed effect is due to the inhibition of the de novo pyrimidine synthesis pathway, a rescue experiment can be performed. Supplementing the culture medium with uridine or orotic acid should reverse the anti-proliferative effects of the hDHODH inhibitor.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cell viability/proliferation | 1. Inhibitor concentration is too low.2. Incubation time is too short.3. The cell line is not dependent on de novo pyrimidine synthesis.4. The inhibitor has degraded. | 1. Increase the concentration of this compound. Perform a dose-response curve to determine the IC50.2. Increase the incubation time.3. Confirm hDHODH expression in your cell line. Some cells may rely on the pyrimidine salvage pathway.4. Prepare fresh dilutions from a properly stored stock solution. |
| High levels of cell death, even at low concentrations | 1. The cell line is highly sensitive to hDHODH inhibition.2. Off-target cytotoxic effects.3. Solvent (DMSO) toxicity. | 1. Use a lower concentration range in your dose-response experiments.2. Perform a rescue experiment with uridine to confirm on-target activity.3. Ensure the final DMSO concentration is ≤ 0.1% and include a vehicle control. |
| Inconsistent or variable results between experiments | 1. Inconsistent cell seeding density.2. Variability in inhibitor concentration.3. Cell line instability or contamination. | 1. Ensure consistent cell seeding density across all wells and experiments.2. Prepare fresh dilutions of the inhibitor for each experiment from a reliable stock.3. Regularly check the phenotype and characteristics of your cell line and test for mycoplasma contamination. |
| Precipitation of the compound in the culture medium | 1. Poor aqueous solubility of the inhibitor.2. The concentration used exceeds the solubility limit in the medium. | 1. Ensure the final DMSO concentration is sufficient to maintain solubility. Make intermediate dilutions in DMSO before adding to the medium.2. Use a lower, soluble concentration of the inhibitor. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various hDHODH inhibitors against the recombinant human DHODH enzyme and in different cancer cell lines. This data can be used as a reference for designing initial dose-response experiments with this compound.
| Inhibitor | Target | IC50 (nM) | Cell Line | Cell-based IC50 | Reference |
| Brequinar | hDHODH | 4.5 | - | - | |
| A771726 (Teriflunomide) | hDHODH | 411 | - | - | |
| Indoluidin D | hDHODH | 210 | HL-60 | ~10 nM (Growth Inhibition) | |
| H-006 | hDHODH | 3.8 | HL-60 | ~3 nM (Growth Inhibition) | |
| Ascofuranone derivative 8 | hDHODH | - | DLD-1 (hypoxia) | 66 nM | |
| Leflunomide | hDHODH | - | KYSE510 | 108.2 µM | |
| Leflunomide | hDHODH | - | KYSE450 | 124.8 µM | |
| Leflunomide | hDHODH | - | SW620 | 173.9 µM |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTS)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (e.g., 2,000-10,000 cells/well). Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a 2X vehicle control (medium with the same final DMSO concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions and the vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired time (e.g., 48-72 hours) at 37°C and 5% CO2.
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Readout: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Uridine Rescue Experiment
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Treatment Groups: Prepare the following treatment groups in culture medium:
-
Vehicle control (DMSO)
-
This compound at a concentration near the IC50 or 2x IC50
-
Uridine alone (e.g., 100 µM)
-
This compound + Uridine
-
-
Treatment and Incubation: Treat the cells with the respective media and incubate for 48-72 hours.
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTS) as described in Protocol 1.
-
Data Analysis: Compare the cell viability across the different treatment groups. A significant increase in viability in the "this compound + Uridine" group compared to the "this compound" group confirms on-target activity.
Visualizations
References
- 1. Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
hDHODH-IN-2 stability and storage conditions
Welcome to the technical support center for hDHODH-IN-2. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and handling of this compound, along with troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (CAS: 1644156-80-8) is a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH).[1][2][3] hDHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[4] By inhibiting hDHODH, this compound disrupts the production of pyrimidines, thereby impeding the proliferation of rapidly dividing cells, such as cancer cells and activated immune cells.[5] It is also identified as "compound 21d" in some scientific literature.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is crucial to maintain its stability and activity. Based on available data, the following conditions are recommended:
-
Solid Form: Store at -20°C for up to 2 years.
-
In DMSO: Store at 4°C for up to 2 weeks or at -80°C for up to 6 months.
To prevent degradation, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q3: What is the solubility of this compound in common laboratory solvents?
Q4: How can I be sure my this compound is active in my experiment?
A4: The most direct way to confirm the activity of this compound is to perform an in vitro enzyme inhibition assay using recombinant hDHODH. A decrease in the production of orotate or the reduction of an electron acceptor like DCIP in the presence of the inhibitor will confirm its activity. Additionally, in cell-based assays, the antiproliferative effects of this compound can often be rescued by the addition of exogenous uridine, which bypasses the need for de novo pyrimidine synthesis.
Stability and Storage Conditions
Proper handling and storage are critical for ensuring the integrity and performance of this compound in your experiments.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 2 years | Store in a tightly sealed container, protected from light and moisture. |
| DMSO Stock Solution | 4°C | 2 weeks | For short-term use. Protect from light. |
| DMSO Stock Solution | -80°C | 6 months | Recommended for long-term storage. Aliquot to avoid repeated freeze-thaw cycles. |
General Handling Recommendations:
-
Reconstitution: Briefly centrifuge the vial before opening to ensure all the powder is at the bottom. Reconstitute the solid compound in high-quality, anhydrous DMSO to the desired stock concentration.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to degradation of the compound. It is highly recommended to aliquot stock solutions into single-use volumes.
-
Light Sensitivity: As a bromo-substituted aromatic compound, this compound may be sensitive to light. Protect stock solutions and experimental setups from direct light exposure.
-
pH Stability: The stability of pyrazole-based compounds can be influenced by pH. It is advisable to prepare fresh dilutions in your experimental buffer shortly before use.
Experimental Protocols
Protocol 1: In Vitro hDHODH Enzyme Inhibition Assay
This protocol provides a general method for determining the inhibitory activity of this compound against recombinant human DHODH.
Materials:
-
Recombinant human DHODH enzyme
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100
-
L-dihydroorotic acid (DHO), substrate
-
2,6-dichloroindophenol (DCIP), electron acceptor
-
Coenzyme Q10 (CoQ10)
-
This compound
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in DMSO.
-
Prepare a solution of recombinant hDHODH in Assay Buffer.
-
Prepare a reaction mix containing DHO and DCIP in Assay Buffer.
-
-
Assay Plate Setup:
-
Add 2 µL of each this compound dilution (and DMSO as a vehicle control) to the wells of a 96-well plate.
-
Add the hDHODH enzyme solution to each well.
-
Incubate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
-
Initiate and Measure Reaction:
-
Initiate the reaction by adding the DHO/DCIP reaction mix to each well.
-
Immediately begin monitoring the decrease in absorbance at 600-650 nm (for DCIP reduction) at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Diagram: hDHODH Inhibition Assay Workflow
References
- 1. Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (h DHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. DHODH inhibition modulates glucose metabolism and circulating GDF15, and improves metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 5. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
Technical Support Center: Cytotoxicity of DHODH Inhibitors in Non-Cancerous Cell Lines
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and potential issues researchers might encounter when evaluating the cytotoxicity of hDHODH inhibitors in non-cancerous cell lines.
General Questions
-
Q1: What is the primary mechanism of action of hDHODH inhibitors? A1: hDHODH inhibitors block the fourth enzyme in the de novo pyrimidine biosynthesis pathway. This enzyme, dihydroorotate dehydrogenase (DHODH), is located in the inner mitochondrial membrane and is crucial for the synthesis of pyrimidines, which are essential building blocks for DNA and RNA. By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, thereby impeding cell proliferation and growth.[1][2][3]
-
Q2: Why is it important to assess the cytotoxicity of hDHODH inhibitors in non-cancerous cell lines? A2: While rapidly proliferating cancer cells are highly dependent on the de novo pyrimidine synthesis pathway, normal cells can also be affected by its inhibition. Assessing cytotoxicity in non-cancerous cell lines is a critical step in drug development to understand the inhibitor's safety profile, selectivity, and potential for off-target effects. This helps in determining the therapeutic window of the compound.
-
Q3: Are non-cancerous cells typically more or less sensitive to hDHODH inhibitors compared to cancer cells? A3: Generally, rapidly dividing cells, such as cancer cells, are more sensitive to hDHODH inhibition because of their high demand for nucleotides.[4] Normal, quiescent, or slowly dividing cells may be less affected as they can rely on the pyrimidine salvage pathway. However, sensitivity can vary significantly between cell lines. Some studies have shown that certain hDHODH inhibitors have low cytotoxicity in non-cancerous cells.[5]
Troubleshooting Guide
-
Q4: I am observing high cytotoxicity in my non-cancerous control cell line at very low concentrations of the hDHODH inhibitor. What could be the reason? A4:
-
Cell Line Dependency: The specific non-cancerous cell line you are using might be unusually dependent on the de novo pyrimidine synthesis pathway. Consider using a different non-cancerous cell line for comparison.
-
Off-Target Effects: The inhibitor might have off-target effects that contribute to cytotoxicity.
-
Experimental Conditions: Ensure the cell culture conditions (e.g., media components, serum concentration) are optimal. Suboptimal conditions can sensitize cells to the drug.
-
Compound Purity: Verify the purity of your hDHODH inhibitor stock. Impurities could be contributing to the observed toxicity.
-
-
Q5: My cytotoxicity assay results are not reproducible. What are the common causes of variability? A5:
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to significant variations. Ensure accurate cell counting and even distribution in the wells.
-
Compound Dilution: Inaccurate serial dilutions of the inhibitor can greatly affect the results. Prepare fresh dilutions for each experiment.
-
Incubation Time: The duration of drug exposure can influence the IC50 value. Use a consistent incubation time across all experiments.
-
Assay Protocol: Ensure consistent execution of the cytotoxicity assay protocol (e.g., incubation times for reagents, proper mixing).
-
Cell Health: Use cells that are in the logarithmic growth phase and have good viability.
-
-
Q6: How can I confirm that the observed cytotoxicity is due to the inhibition of hDHODH? A6: A rescue experiment can be performed. Supplementing the culture medium with uridine allows cells to bypass the de novo pyrimidine synthesis pathway. If the addition of uridine reverses the cytotoxic effects of the inhibitor, it strongly suggests that the observed effect is due to hDHODH inhibition.
Data Presentation: Cytotoxicity of hDHODH Inhibitors in Non-Cancerous Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for some known hDHODH inhibitors in various non-cancerous cell lines.
| Inhibitor | Cell Line | Cell Type | IC50 (µM) | Reference |
| Teriflunomide | BJ | Human Skin Fibroblast | > 500 | |
| Brequinar | - | Non-malignant fibroblast | - | |
| Leflunomide | - | - | - |
Note: Specific IC50 values for Brequinar and Leflunomide in non-cancerous cell lines were not explicitly detailed in the provided search results, though their testing on such lines was mentioned.
Experimental Protocols
Protocol: Assessing Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
hDHODH inhibitor stock solution (in a suitable solvent like DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells that are in a logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using Trypan blue).
-
Dilute the cells in complete medium to the desired seeding density (typically 5,000-10,000 cells per well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the hDHODH inhibitor in complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor.
-
Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used for the inhibitor).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly with a pipette or by placing the plate on a shaker for a few minutes to ensure complete solubilization of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the medium-only wells from all other absorbance values.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of hDHODH inhibitors.
Caption: A typical experimental workflow for determining the cytotoxicity of a compound using the MTT assay.
References
- 1. glpbio.com [glpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Improving the Bioavailability of hDHODH-IN-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hDHODH-IN-2. The focus is on addressing common challenges related to the compound's bioavailability to enhance its efficacy in preclinical studies.
General Profile of this compound (Hypothetical)
This compound is a potent and selective inhibitor of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3][4][5] As with many small molecule inhibitors, this compound is presumed to be a poorly water-soluble compound, which can present challenges in achieving adequate systemic exposure in vivo. This guide is intended to help researchers overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of my aqueous buffer during in vitro assays. What can I do?
A1: Precipitation in aqueous solutions is a common issue for poorly soluble compounds. Here are a few troubleshooting steps:
-
Use of Co-solvents: Prepare a high-concentration stock solution of this compound in an organic solvent like DMSO. When diluting into your aqueous assay buffer, ensure the final concentration of the organic solvent is low (typically <1%) to avoid solvent effects on your assay.
-
Test Different Solvents: If DMSO is not suitable, other organic solvents like ethanol or DMF can be tested for creating the stock solution.
-
Inclusion of Surfactants: Adding a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, to the final assay buffer can help maintain the solubility of the compound.
-
pH Adjustment: Depending on the pKa of this compound, adjusting the pH of the buffer may improve its solubility.
Q2: I am observing low oral bioavailability of this compound in my animal studies. What are the likely causes?
A2: Low oral bioavailability for a potent in vitro inhibitor is often due to one or more of the following factors:
-
Poor Aqueous Solubility: The compound may not be dissolving effectively in the gastrointestinal (GI) fluids, limiting its absorption.
-
Low Permeability: The compound may not be efficiently transported across the intestinal wall into the bloodstream.
-
First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the liver and gut wall before it reaches systemic circulation.
-
Efflux by Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut wall, which actively pump it back into the GI lumen.
Q3: How can I determine if poor solubility is the primary reason for low bioavailability?
A3: A Biopharmaceutical Classification System (BCS) assessment can help categorize the drug based on its solubility and permeability. For a research setting, a simpler approach is to conduct a preliminary in vivo study comparing oral (PO) and intravenous (IV) administration. A significantly higher exposure (AUC) with IV administration suggests that oral absorption is a limiting factor, which is often linked to poor solubility.
Troubleshooting Guides
Issue: Low Efficacy in Animal Models Despite High In Vitro Potency
This common problem often points to insufficient drug exposure at the target site. The following guide will help you troubleshoot this issue.
Step 1: Confirm In Vitro Potency
-
Ensure that the in vitro potency of your batch of this compound is consistent with expected values.
-
Rule out any issues with compound stability in your assay conditions.
Step 2: Assess Plasma Exposure
-
Measure the plasma concentration of this compound over time after administration in your animal model. This will help determine the pharmacokinetic (PK) profile.
-
Key parameters to assess are Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (total drug exposure).
Step 3: Identify the Bioavailability Hurdle
-
If plasma exposure is low: The issue is likely poor absorption or high first-pass metabolism. Proceed to the formulation improvement strategies outlined below.
-
If plasma exposure is adequate but efficacy is still low:
-
Consider tissue distribution. Is the compound reaching the target tissue?
-
Investigate potential for rapid metabolism or clearance from the target tissue.
-
Evaluate protein binding. High plasma protein binding can limit the amount of free drug available to exert its effect.
-
Formulation Strategies to Enhance Oral Bioavailability
For poorly soluble compounds like this compound, several formulation strategies can be employed to improve oral absorption. The choice of strategy will depend on the physicochemical properties of the compound and the experimental context.
Table 1: Comparison of Bioavailability Enhancement Techniques
| Formulation Strategy | Description | Advantages | Disadvantages |
| Co-solvent Systems | Dissolving the drug in a mixture of a water-miscible solvent and water. | Simple to prepare, suitable for early-stage studies. | Potential for drug precipitation upon dilution in GI fluids. Risk of solvent toxicity. |
| Micronization/Nano-milling | Reducing the particle size of the drug to increase its surface area for dissolution. | Applicable to a wide range of drugs. Can be scaled up. | May not be effective for highly insoluble compounds. Can lead to particle aggregation. |
| Solid Dispersions | Dispersing the drug in an inert carrier matrix at the solid state. | Can significantly improve dissolution rate and solubility. | Can be physically unstable (recrystallization). Requires specific equipment for preparation. |
| Lipid-Based Formulations | Dissolving or suspending the drug in lipids, surfactants, and co-solvents. | Can improve solubility and take advantage of lipid absorption pathways. | Can be complex to formulate and characterize. Potential for GI side effects. |
| Inclusion Complexes | Forming a complex with cyclodextrins to enhance solubility. | High drug loading is possible. Can improve stability. | Can be expensive. Not suitable for all drug molecules. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage
This protocol describes the preparation of a simple co-solvent system suitable for preclinical oral dosing in rodents.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in DMSO to create a concentrated stock solution. Use gentle vortexing or sonication if needed.
-
In a separate tube, mix the desired volumes of PEG400 and saline. A common vehicle ratio is 10% DMSO, 40% PEG400, and 50% saline.
-
Slowly add the DMSO stock solution to the PEG400/saline mixture while vortexing to prevent precipitation.
-
Visually inspect the final formulation for any signs of precipitation. If the solution is clear, it is ready for administration.
Note: The final concentration of DMSO should be kept as low as possible, and the vehicle should be tested for tolerability in the animal model.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol outlines a lab-scale method for preparing a solid dispersion to improve the dissolution rate of this compound.
Materials:
-
This compound
-
A suitable polymer carrier (e.g., PVP K30, Soluplus®)
-
A volatile organic solvent (e.g., methanol, acetone)
-
Mortar and pestle
-
Rotary evaporator
Procedure:
-
Weigh the desired amounts of this compound and the polymer carrier. A typical starting drug-to-polymer ratio is 1:4 (w/w).
-
Dissolve both the this compound and the polymer in the organic solvent in a round-bottom flask. Ensure complete dissolution.
-
Remove the solvent using a rotary evaporator under reduced pressure. A thin film will form on the wall of the flask.
-
Further dry the solid film under a high vacuum for several hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask.
-
Gently grind the solid dispersion into a fine powder using a mortar and pestle.
-
The resulting powder can be suspended in an appropriate vehicle (e.g., 0.5% methylcellulose in water) for oral dosing.
Visualizations
Caption: The de novo pyrimidine biosynthesis pathway highlighting the inhibitory action of this compound on hDHODH.
Caption: Troubleshooting workflow for low in vivo bioavailability of this compound.
Caption: Decision tree for selecting a suitable formulation strategy for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Human Dihydroorotate Dehydrogenase Inhibitor by a Pharmacophore-Based Virtual Screening Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic targeting of both dihydroorotate dehydrogenase and nucleoside transport in MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Human Dihydroorotate Dehydrogenase (hDHODH) Pharma-Similarity Index Approach with Scaffold-Hopping Strategy for the Design of Novel Potential Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: hDHODH-IN-2 and Cellular Respiration
Welcome to the technical support center for researchers and drug development professionals working with hDHODH-IN-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments on the interference of this compound with cellular respiration.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound on cellular respiration?
A1: this compound is an inhibitor of the human dihydroorotate dehydrogenase (hDHODH) enzyme. This enzyme is located on the inner mitochondrial membrane and plays a crucial role in two interconnected cellular processes: de novo pyrimidine biosynthesis and cellular respiration.[1][2][3] hDHODH catalyzes the oxidation of dihydroorotate to orotate, a key step in the synthesis of pyrimidines, which are essential for DNA and RNA production.[2][3] During this reaction, electrons are transferred to the ubiquinone pool (Coenzyme Q) of the electron transport chain (ETC). By inhibiting hDHODH, this compound blocks this electron transfer, thereby interfering with the function of the mitochondrial respiratory chain, specifically at the level of Complex III.
Q2: What are the expected effects of this compound on cellular metabolism?
A2: Inhibition of hDHODH by this compound is expected to have several metabolic consequences:
-
Inhibition of pyrimidine synthesis: This can lead to cell cycle arrest, particularly at the G1/S phase, and inhibit the proliferation of rapidly dividing cells.
-
Impaired mitochondrial respiration: By reducing the entry of electrons into the ETC, this compound can decrease the oxygen consumption rate (OCR) and ATP production.
-
Increased reactive oxygen species (ROS) production: Disruption of the electron flow in the ETC can lead to an increase in the production of ROS.
-
Decreased mitochondrial membrane potential: The interference with the ETC can lead to a reduction in the mitochondrial membrane potential.
Q3: Can the effects of this compound on cellular respiration be rescued?
A3: The effects of this compound on cellular proliferation due to pyrimidine depletion can often be rescued by supplementing the cell culture medium with uridine, which allows cells to bypass the de novo synthesis pathway. However, the direct effects on mitochondrial respiration resulting from the blockage of electron entry into the ETC may not be rescued by uridine supplementation.
Q4: Are there known off-target effects of hDHODH inhibitors?
A4: Some hDHODH inhibitors have been reported to have off-target effects on other components of the mitochondrial respiratory chain. For example, some inhibitors may also affect the activity of Complex I and Complex II-III. It is crucial to characterize the specificity of this compound to ensure that the observed effects are primarily due to the inhibition of hDHODH.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: No significant change in Oxygen Consumption Rate (OCR) after treatment with this compound in a Seahorse XF Mito Stress Test.
| Possible Cause | Troubleshooting Step |
| Cell type is not reliant on de novo pyrimidine synthesis. | Use a cell line known to be sensitive to hDHODH inhibition (e.g., rapidly proliferating cancer cell lines). |
| Insufficient inhibitor concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period for this compound. |
| Cells are utilizing the pyrimidine salvage pathway. | Ensure the cell culture medium is not supplemented with high levels of uridine or other pyrimidine precursors. |
| Experimental variability. | Ensure consistent cell seeding density and health. Include appropriate vehicle controls. |
| Instrument or reagent issues. | Calibrate the Seahorse XF analyzer properly. Use fresh reagents and ensure the correct concentrations of oligomycin, FCCP, and rotenone/antimycin A are used. |
Issue 2: Unexpected increase in OCR after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Off-target effects. | This compound might be acting as a mitochondrial uncoupler at the tested concentration. Perform a titration to see if a lower concentration inhibits OCR as expected. |
| Cellular stress response. | Short-term treatment might induce a compensatory metabolic shift. Analyze OCR at different time points. |
| Artifacts in the assay. | Review the experimental setup for any inconsistencies. Ensure proper mixing and injection of compounds during the Seahorse assay. |
Issue 3: High variability in experimental replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding. | Ensure a uniform single-cell suspension and accurate cell counting before seeding. Allow cells to attach and spread evenly. |
| Cell health. | Monitor cell viability and morphology. Do not use cells that are over-confluent or have been in culture for too many passages. |
| Pipetting errors. | Use calibrated pipettes and be precise when adding this compound and other compounds. |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate, or fill them with media to maintain humidity and temperature uniformity. |
Experimental Protocols
Protocol 1: Seahorse XF Cell Mito Stress Test for Assessing Mitochondrial Respiration
This protocol is a standard method for measuring the effect of this compound on mitochondrial function.
Materials:
-
Seahorse XF96 or XFe24 analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.
-
This compound
-
Mito Stress Test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: The next day, treat the cells with various concentrations of this compound (and a vehicle control) for the desired incubation time.
-
Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.
-
Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cells in a non-CO2 incubator at 37°C for one hour.
-
Load Cartridge: Load the hydrated sensor cartridge with the Mito Stress Test compounds: oligomycin, FCCP, and rotenone/antimycin A into the appropriate injection ports.
-
Run Assay: Calibrate the sensor cartridge in the Seahorse XF analyzer. After calibration, replace the calibrant plate with the cell culture plate and start the assay. The instrument will measure the basal OCR and then sequentially inject the compounds to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Data Analysis: Normalize the OCR data to cell number or protein concentration. Calculate the key parameters of mitochondrial function.
Protocol 2: Measurement of Mitochondrial Membrane Potential
This protocol uses a fluorescent dye to assess changes in mitochondrial membrane potential after treatment with this compound.
Materials:
-
Fluorescent dye for mitochondrial membrane potential (e.g., TMRM, JC-1)
-
Fluorescence microscope or plate reader
-
This compound
-
FCCP (as a positive control for depolarization)
Procedure:
-
Cell Culture and Treatment: Culture cells in a suitable format (e.g., glass-bottom dish for microscopy or a black-walled 96-well plate for plate reader). Treat cells with this compound and controls.
-
Staining: Incubate the cells with the fluorescent dye according to the manufacturer's instructions.
-
Imaging/Reading: Wash the cells to remove excess dye and acquire images with a fluorescence microscope or measure the fluorescence intensity with a plate reader.
-
Data Analysis: Quantify the fluorescence intensity. A decrease in fluorescence (for TMRM) or a shift from red to green fluorescence (for JC-1) indicates mitochondrial depolarization.
Data Presentation
Table 1: Illustrative Effects of an hDHODH Inhibitor on Mitochondrial Respiration Parameters.
Data are representative and may vary depending on the cell type and experimental conditions.
| Parameter | Vehicle Control (pmol O2/min) | hDHODH Inhibitor (pmol O2/min) | Expected Change |
| Basal Respiration | 100 ± 10 | 70 ± 8 | Decrease |
| ATP Production | 75 ± 7 | 50 ± 6 | Decrease |
| Maximal Respiration | 200 ± 15 | 120 ± 12 | Decrease |
| Spare Respiratory Capacity | 100 ± 12 | 50 ± 10 | Decrease |
| Proton Leak | 25 ± 3 | 20 ± 2 | No significant change or slight decrease |
| Non-Mitochondrial Respiration | 10 ± 2 | 10 ± 2 | No change |
Mandatory Visualizations
Caption: hDHODH in the Electron Transport Chain.
Caption: Seahorse Mito Stress Test Workflow.
Caption: Troubleshooting Logic for OCR Assays.
References
- 1. Dihydro-orotate dehydrogenase is physically associated with the respiratory complex and its loss leads to mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. grokipedia.com [grokipedia.com]
Technical Support Center: hDHODH-IN-2 and S-Phase Arrest
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hDHODH-IN-2 and investigating its effect on S-phase cell cycle arrest.
Disclaimer: this compound is a specific inhibitor of human dihydroorotate dehydrogenase (hDHODH). While the general principles of hDHODH inhibition and its effects on the cell cycle are well-established, specific data for this compound, such as optimal concentrations and cell-line-specific responses, are limited in publicly available literature. The information, protocols, and quantitative data provided herein are based on studies with other well-characterized hDHODH inhibitors (e.g., Brequinar, Leflunomide/A771726). Researchers must empirically determine the optimal experimental conditions for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which this compound induces S-phase arrest?
A1: this compound inhibits the human dihydroorotate dehydrogenase (hDHODH) enzyme. This enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. By blocking hDHODH, the inhibitor depletes the intracellular pool of pyrimidines (uridine and cytidine). This lack of essential building blocks for DNA replication leads to a stall in DNA synthesis, causing cells to arrest in the S-phase of the cell cycle.[1][2]
Q2: What are the expected downstream molecular effects of this compound treatment that lead to S-phase arrest?
A2: Inhibition of hDHODH and subsequent pyrimidine depletion can trigger a cellular stress response. Key molecular players involved in the resulting S-phase arrest include the modulation of c-Myc and p21.[1] Studies with other DHODH inhibitors have shown a downregulation of the proto-oncogene c-Myc and an upregulation of the cyclin-dependent kinase inhibitor p21.[1] This shift in protein expression contributes to the halt in cell cycle progression.
Q3: How can I confirm that the observed S-phase arrest is specifically due to hDHODH inhibition?
A3: A rescue experiment can be performed to confirm the specificity of this compound's effect. Supplementing the cell culture medium with uridine can bypass the enzymatic block in the de novo pyrimidine synthesis pathway. If the addition of uridine reverses the S-phase arrest induced by this compound, it strongly suggests that the observed effect is due to the specific inhibition of hDHODH.[3]
Q4: In which cell lines is this compound likely to be effective at inducing S-phase arrest?
A4: Rapidly proliferating cells, such as many cancer cell lines, are highly dependent on the de novo pyrimidine synthesis pathway for their growth and are therefore more sensitive to hDHODH inhibitors. The sensitivity to hDHODH inhibitors can vary between cell lines. It is recommended to perform dose-response studies on your specific cell line of interest to determine its sensitivity to this compound.
Troubleshooting Guides
Issue 1: No or weak S-phase arrest observed after this compound treatment.
| Potential Cause | Recommended Solution |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. Start with a broad range of concentrations based on available data for similar inhibitors. |
| Insufficient Treatment Duration | The time required to observe S-phase arrest can vary. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. |
| Cell Line Insensitivity | Some cell lines may be less dependent on the de novo pyrimidine synthesis pathway or have efficient pyrimidine salvage pathways. Consider using a different cell line known to be sensitive to DHODH inhibitors. |
| Inhibitor Instability | Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C). Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles. |
| Uridine in Culture Medium | Some culture media formulations may contain uridine, which can counteract the effect of the inhibitor. Use a uridine-free medium for your experiments. |
Issue 2: High variability in S-phase arrest between replicate experiments.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding Density | Ensure that cells are seeded at a consistent density across all experiments, as this can affect proliferation rates and drug sensitivity. |
| Variation in Cell Health and Passage Number | Use cells from a similar passage number for all experiments and ensure they are in the exponential growth phase at the time of treatment. High passage numbers can lead to genetic drift and altered drug responses. |
| Inconsistent Inhibitor Preparation | Prepare fresh dilutions of this compound from a stock solution for each experiment to ensure consistent concentrations. |
| Flow Cytometry Staining/Acquisition Variability | Standardize the cell staining protocol, including incubation times and reagent concentrations. Ensure the flow cytometer is properly calibrated before each use. |
Issue 3: Poor resolution of cell cycle phases in flow cytometry data.
| Potential Cause | Recommended Solution |
| Inadequate Cell Fixation | Use ice-cold 70% ethanol and add it dropwise to the cell suspension while gently vortexing to prevent cell clumping. Fix for at least 2 hours at -20°C. |
| Presence of RNA | Propidium iodide (PI) can also bind to RNA, leading to a high background signal. Ensure adequate treatment with RNase A to remove RNA. |
| Cell Clumps and Debris | Filter the stained cell suspension through a nylon mesh before analysis to remove clumps. Gate out debris based on forward and side scatter properties during data analysis. |
| High Flow Rate | Run samples at a low flow rate on the cytometer to improve the resolution of the DNA content histogram. |
Quantitative Data
The following tables summarize quantitative data from studies using other hDHODH inhibitors, which can serve as a reference for designing experiments with this compound.
Table 1: Effective Concentrations of DHODH Inhibitors for Inducing S-Phase Arrest in Various Cancer Cell Lines.
| Inhibitor | Cell Line | Concentration | Treatment Duration | Approximate % of Cells in S-Phase (Treated vs. Control) | Reference |
| A771726 | A375 (Melanoma) | 30 µM | 24 hours | Significant increase | |
| Brequinar | A375 (Melanoma) | 0.15 µM | 24 hours | Significant increase | |
| Brequinar | Ramos (Lymphoma) | 1 µM | 48 hours | ~48% vs. ~20% | |
| Brequinar | T-47D (Breast Cancer) | 0.45 µM | 48 hours | Significant increase | |
| ML390 | LN229 (Glioblastoma) | 2 µM | 24 hours | Significant arrest |
Table 2: IC50 Values of Various DHODH Inhibitors.
| Inhibitor | Target | IC50 | Reference |
| Brequinar | human DHODH | ~20 nM | |
| A771726 (Teriflunomide) | human DHODH | - | |
| ASLAN003 | human DHODH | 35 nM | |
| ML390 | human DHODH | 0.56 µM |
Experimental Protocols
1. Cell Treatment with this compound
-
Seed cells in appropriate culture vessels at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere and resume proliferation (typically 24 hours).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
2. Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
-
Cell Harvesting:
-
For adherent cells, aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA. Neutralize the trypsin with complete medium.
-
For suspension cells, collect the cells directly.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Fixation:
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 2 hours at -20°C. Cells can be stored at this temperature for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and carefully discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of staining solution containing Propidium Iodide (PI) and RNase A in PBS (e.g., 50 µg/mL PI and 100 µg/mL RNase A).
-
Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel (e.g., PE or FL2).
-
Gate on the single-cell population using forward scatter area (FSC-A) vs. forward scatter height (FSC-H) to exclude doublets.
-
Analyze the DNA content histogram to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
3. Western Blotting for Cell Cycle Regulatory Proteins (c-Myc and p21)
-
Protein Extraction:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature the protein lysates by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against c-Myc, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize them to the loading control.
-
Visualizations
Caption: Mechanism of this compound induced S-phase arrest.
Caption: Signaling pathway changes leading to S-phase arrest.
Caption: Workflow for cell cycle analysis after this compound treatment.
References
- 1. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells | PLOS Genetics [journals.plos.org]
Minimizing hDHODH-IN-2 degradation in experimental setups
Welcome to the technical support center for hDHODH-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental setups and to help troubleshoot potential issues related to compound stability and degradation.
Disclaimer: As "this compound" is not a publicly documented inhibitor, this guide provides recommendations based on the general properties of small molecule inhibitors targeting human dihydroorotate dehydrogenase (hDHODH). These principles are broadly applicable to novel experimental compounds.
Frequently Asked Questions (FAQs)
Q1: What is hDHODH and why is it a therapeutic target?
A1: Human dihydroorotate dehydrogenase (hDHODH) is a mitochondrial enzyme that catalyzes the fourth and only redox step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1][2][3] This pathway is crucial for the synthesis of pyrimidine nucleotides, which are essential building blocks for DNA and RNA.[3] Rapidly proliferating cells, such as activated lymphocytes and cancer cells, have a high demand for pyrimidines and are particularly dependent on this de novo pathway.[2] Therefore, inhibiting hDHODH can deplete the pyrimidine pool, leading to cell cycle arrest and apoptosis in these highly proliferative cells, making it an attractive target for treating autoimmune diseases and cancer.
Q2: My results with this compound are inconsistent between experiments. Could the compound be degrading?
A2: Yes, inconsistency is a common sign of compound instability. Small molecule inhibitors can be sensitive to various factors in an experimental setup. Degradation can occur due to repeated freeze-thaw cycles, prolonged exposure to light, instability in aqueous media or at physiological pH, or interaction with other components in the culture medium. It is crucial to prepare fresh dilutions for each experiment from a properly stored, concentrated stock solution to minimize this variability.
Q3: What is the best way to prepare and store stock solutions of this compound?
A3: For a novel compound like this compound, it is best to prepare a high-concentration stock solution (e.g., 10-50 mM) in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO). To minimize degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted into small, single-use volumes and stored in tightly sealed vials at -80°C, protected from light. When preparing working solutions, use the "like-dissolves-like" principle and ensure the final concentration of the organic solvent in your assay is low (typically <0.5% v/v) to avoid solvent-induced artifacts.
Q4: I'm observing cellular effects that don't seem related to pyrimidine synthesis inhibition. What could be the cause?
A4: This could be due to off-target effects, where the inhibitor interacts with other proteins besides hDHODH. All small molecule inhibitors have the potential for off-target activity, especially at higher concentrations. To investigate this, you can perform a dose-response curve to find the minimal effective concentration, use a structurally different hDHODH inhibitor to see if the phenotype is replicated, or conduct a rescue experiment by supplementing the media with uridine, which bypasses the need for de novo pyrimidine synthesis. If the phenotype is reversed by uridine, it is likely an on-target effect.
Troubleshooting Guides
Issue 1: Low or No Potency Observed
If this compound is not showing the expected inhibitory effect, consider the following troubleshooting steps.
| Potential Cause | Recommended Action | Rationale |
| Compound Degradation | Prepare fresh working solutions from a new, frozen aliquot of the stock for each experiment. Avoid repeated freeze-thaw cycles. | The compound may be unstable in aqueous media or after being stored at 4°C for extended periods. |
| Poor Solubility | Visually inspect the final solution in your assay media for any signs of precipitation. Prepare stock solutions in an appropriate organic solvent like DMSO. | The compound may not be fully dissolved at the tested concentrations, leading to a lower effective concentration. |
| Assay Issues | Include a positive control (e.g., a known hDHODH inhibitor like Brequinar or Teriflunomide) and a vehicle control (e.g., DMSO) in your experimental setup. | This helps confirm that the assay is working correctly and that any observed effects are not due to the solvent. |
| Incorrect Concentration | Perform a broad dose-response curve spanning several orders of magnitude (e.g., 1 nM to 100 µM) to establish an effective concentration range. | The initial concentration used may be too low to elicit a biological response. |
Issue 2: Compound Instability in Experimental Media
The stability of a compound can be influenced by the pH, temperature, and composition of the cell culture or assay buffer.
| Parameter | Potential Problem | Suggested Protocol / Test |
| pH Sensitivity | The compound may be susceptible to hydrolysis at acidic or basic pH. | pH Stability Test: Incubate this compound in buffers of varying pH (e.g., pH 5, 7.4, 9) for a set period (e.g., 24 hours) at the experimental temperature. Analyze the remaining compound concentration using HPLC to determine its stability profile. |
| Photodegradation | Exposure to ambient or fluorescent light can cause degradation of photosensitive compounds. | Photostability Test: Prepare two sets of the compound in solution. Expose one set to the typical laboratory light conditions for the duration of an experiment and keep the other set protected from light. Compare the purity and concentration of both samples using HPLC. |
| Metabolic Instability | If using cell-based assays or in vivo models, the compound may be rapidly metabolized. | Microsomal Stability Assay: Incubate this compound with human or mouse liver microsomes. Measure the half-life (t½) of the compound to assess its metabolic stability. A longer half-life suggests better stability. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Weighing: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mM).
-
Solubilization: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.
-
Aliquoting: Dispense the stock solution into single-use, low-retention microcentrifuge tubes. The volume should be appropriate for a single experiment to avoid wasting material and prevent freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C in a light-protected container.
-
Working Dilution: For experiments, thaw a single aliquot and perform serial dilutions in the appropriate cell culture medium or assay buffer immediately before use.
Protocol 2: Uridine Rescue Experiment to Confirm On-Target Activity
This protocol is used to verify that the observed cellular effects of this compound are due to the inhibition of pyrimidine synthesis.
-
Cell Seeding: Plate cells at the desired density and allow them to adhere overnight.
-
Preparation of Media: Prepare three sets of treatment media:
-
Vehicle Control (e.g., 0.1% DMSO)
-
This compound at the desired concentration (e.g., 1x or 3x the IC50)
-
This compound + Uridine (e.g., 100 µM)
-
-
Treatment: Remove the old media from the cells and add the prepared treatment media.
-
Incubation: Incubate the cells for a duration relevant to the biological question (e.g., 48-72 hours).
-
Assay: Perform the endpoint assay (e.g., cell proliferation assay, apoptosis assay).
-
Data Analysis: Compare the results from the "this compound" group with the "this compound + Uridine" group. If the addition of uridine reverses the phenotypic effect of the inhibitor, it strongly supports an on-target mechanism.
Visualizations
Signaling Pathway
This diagram illustrates the de novo pyrimidine biosynthesis pathway and the specific step inhibited by this compound.
Experimental Workflow
This workflow outlines the key steps for preparing and using this compound to minimize degradation and ensure reproducibility.
Troubleshooting Logic
This decision tree provides a logical approach to diagnosing issues with inconsistent or unexpected experimental results.
References
Validation & Comparative
A Comparative Efficacy Analysis of Novel and Established hDHODH Inhibitors: S416 Versus Teriflunomide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the enzymatic and cellular efficacy of the novel human dihydroorotate dehydrogenase (hDHODH) inhibitor, S416, and the established immunomodulatory drug, Teriflunomide. This analysis is supported by experimental data and detailed methodologies to facilitate informed decisions in drug discovery and development.
Human dihydroorotate dehydrogenase (hDHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, essential for the proliferation of rapidly dividing cells, including activated lymphocytes and cancer cells. Inhibition of hDHODH is a validated therapeutic strategy for autoimmune diseases and cancer. Teriflunomide, the active metabolite of leflunomide, is a well-established hDHODH inhibitor approved for the treatment of relapsing multiple sclerosis. S416 is a novel, potent hDHODH inhibitor that has demonstrated significant efficacy in preclinical studies. This guide offers a head-to-head comparison of their performance based on available experimental data.
Quantitative Comparison of Inhibitor Potency
The in vitro potency of S416 and Teriflunomide against recombinant human DHODH has been determined through enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of enzyme inhibitors.
| Inhibitor | Target | IC50 (nM) | Reference |
| S416 | Human DHODH | 7.5 | [1] |
| Teriflunomide | Human DHODH | 307.1 | [1] |
| Human DHODH | 773 | [2] | |
| Human DHODH | 179 (Ki) | [3][4] |
As the data indicates, S416 exhibits significantly higher potency in inhibiting hDHODH in vitro, with an IC50 value approximately 40 times lower than that reported for Teriflunomide in the same study.
Cellular Efficacy
The efficacy of DHODH inhibitors at the cellular level is crucial for their therapeutic potential. This is often assessed by measuring their ability to inhibit the proliferation of various cell types.
| Inhibitor | Cell Line(s) | Assay | EC50 / IC50 | Reference |
| S416 | MDCK (Madin-Darby Canine Kidney) | Antiviral (Influenza A H1N1) | 0.061 µM | |
| Vero E6 | Antiviral (SARS-CoV-2) | 0.017 µM | ||
| Teriflunomide | A375 (Melanoma) | Proliferation (XTT) | 14.52 µM | |
| H929 (Myeloma) | Proliferation (XTT) | 45.78 µM | ||
| Ramos (Lymphoma) | Proliferation (XTT) | 5.36 µM | ||
| B-CLL (Chronic Lymphocytic Leukemia) | Proliferation (MTT) | Dose-dependent inhibition | ||
| TNBC (Triple-Negative Breast Cancer) | Proliferation (SRB) | Dose-dependent inhibition |
Mechanism of Action and Signaling Pathway
Both S416 and Teriflunomide exert their primary effect by inhibiting the hDHODH enzyme. This enzyme catalyzes the fourth step in the de novo pyrimidine synthesis pathway, the oxidation of dihydroorotate to orotate. By blocking this step, these inhibitors deplete the intracellular pool of pyrimidines, which are essential for the synthesis of DNA, RNA, and other vital cellular components. This leads to cell cycle arrest, particularly in the S-phase, and inhibition of proliferation in rapidly dividing cells.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for the key assays are provided below.
hDHODH Enzyme Inhibition Assay (DCIP-Based)
This spectrophotometric assay measures the enzymatic activity of hDHODH by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant hDHODH.
Materials:
-
Recombinant human DHODH enzyme
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, 10% glycerol
-
Substrate: L-dihydroorotic acid (DHO)
-
Electron Acceptor: 2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Test compounds (S416, Teriflunomide) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing the assay buffer, recombinant hDHODH enzyme, DCIP, and CoQ10.
-
Add serial dilutions of the test compounds or DMSO (vehicle control) to the wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 20-30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, L-dihydroorotic acid.
-
Immediately monitor the decrease in absorbance at 600 nm due to the reduction of DCIP over time using a microplate reader.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the DMSO control and calculate the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (CCK-8 or MTT)
These colorimetric assays are used to assess cell viability and proliferation by measuring the metabolic activity of the cells.
Objective: To determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of a test compound on the proliferation of a specific cell line.
Materials:
-
Cell line of interest (e.g., lymphocytes, cancer cell lines)
-
Complete cell culture medium
-
Test compounds (S416, Teriflunomide) dissolved in DMSO
-
96-well cell culture plate
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or DMSO (vehicle control).
-
Incubate the plate for a specified period (e.g., 48-96 hours) at 37°C in a CO2 incubator.
-
For the CCK-8 assay, add the CCK-8 reagent to each well and incubate for 1-4 hours.
-
For the MTT assay, add the MTT reagent and incubate for approximately 4 hours, then add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (around 450 nm for CCK-8 and 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability or proliferation relative to the DMSO control and determine the EC50/IC50 value.
Conclusion
The available data strongly indicates that S416 is a significantly more potent inhibitor of hDHODH at the enzymatic level compared to Teriflunomide. While direct comparative data on immune cell proliferation is needed for a complete picture of its immunomodulatory potential, the high cellular potency of S416 in antiviral assays suggests it effectively engages its target within cells.
For researchers in the field of drug development, S416 represents a promising lead compound for indications where profound inhibition of pyrimidine synthesis is desired. Further studies, including head-to-head in vivo comparisons and detailed investigations into its effects on lymphocyte proliferation, are warranted to fully elucidate its therapeutic potential relative to established drugs like Teriflunomide. This guide provides the foundational data and methodologies to support such future investigations.
References
- 1. bosterbio.com [bosterbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Teriflunomide induces a tolerogenic bias in blood immune cells of MS patients - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antiviral Specificity of hDHODH Inhibitors: A Comparative Guide
The emergence of novel and re-emerging viral pathogens necessitates the development of broad-spectrum antiviral therapies. One promising strategy is to target host-cell factors that are essential for viral replication, a concept known as host-targeting antivirals (HTAs). This approach offers the potential for activity against a wide range of viruses and a higher barrier to the development of drug resistance. A key enzyme in this strategy is the human dihydroorotate dehydrogenase (hDHODH), which plays a critical role in the de novo pyrimidine biosynthesis pathway. This guide provides a comparative analysis of the antiviral specificity of potent hDHODH inhibitors, using experimental data to validate their efficacy against various alternatives.
The Central Role of hDHODH in Viral Replication
The enzyme hDHODH catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, which are essential building blocks for RNA and DNA.[1][2][3] RNA viruses, in particular, are highly dependent on the host cell's pyrimidine pool for the replication of their genetic material.[1] By inhibiting hDHODH, these antiviral agents effectively starve the virus of the necessary components for replication.[1] This mechanism of action provides a broad-spectrum antiviral effect against numerous RNA viruses. Furthermore, some hDHODH inhibitors have been shown to possess a dual mechanism of action, not only inhibiting viral replication but also suppressing the pro-inflammatory cytokine storm often associated with severe viral infections.
Comparative Efficacy of hDHODH Inhibitors
Several hDHODH inhibitors have been identified and evaluated for their antiviral activity. The following tables summarize the in vitro efficacy of various hDHODH inhibitors against different RNA viruses, comparing them with other established antiviral agents.
Table 1: Antiviral Activity of hDHODH Inhibitors against Influenza A Virus
| Compound | Virus Strain | Cell Line | EC50/IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| S416 | A/WSN/33 (H1N1) | MDCK | 0.061 | >200 | >3278 | |
| S312 | A/WSN/33 (H1N1) | MDCK | 2.37 | >200 | >84.39 | |
| Compound 11 | A/PR/8/34(H1N1) | A549 | 0.85 ± 0.05 | >100 | >117.6 | |
| Teriflunomide | A/WSN/33 (H1N1) | MDCK | 35.02 | 178.50 | 5.10 | |
| Oseltamivir | A/WSN/33 (H1N1) | MDCK | 0.048 | >200 | >4166 | |
| Baloxavir marboxil | A/PR/8/34(H1N1) | A549 | 0.00967 ± 0.00112 | >100 | >10341 |
Table 2: Antiviral Activity of hDHODH Inhibitors against SARS-CoV-2
| Compound | Cell Line | EC50/IC50 (µM) | SI | Reference |
| S416 | Vero E6 | 0.017 | 10505.88 | |
| Compound 11 | Vero E6 | 3.60 ± 0.67 | >27.8 | |
| Teriflunomide | Vero E6 | 26.06 ± 4.32 | >3.8 | |
| BAY 2402234 | Human Lung Organoids | 0.032 | - | |
| IMU-838 (Vidofludimus) | - | - | - | |
| Remdesivir | Vero E6 | 4.95 ± 0.78 | >20.2 |
Table 3: Broad-Spectrum Antiviral Activity of Selected hDHODH Inhibitors
| Compound | Virus | EC50/IC50 (nM) | Reference |
| Brequinar | Dengue Virus (DENV) | 17-61 | |
| Brequinar | Zika Virus (ZIKV) | 17-61 | |
| S312 | Zika Virus, Ebola Virus | - | |
| S416 | Zika Virus, Ebola Virus | - |
Experimental Protocols
The validation of hDHODH inhibitors' antiviral specificity relies on robust experimental methodologies. Below are outlines of key experimental protocols used to generate the data presented.
Cell Viability and Cytotoxicity Assay (CC50 Determination)
-
Cell Seeding: Plate a suitable cell line (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2) in 96-well plates at an appropriate density and incubate overnight.
-
Compound Dilution: Prepare a serial dilution of the test compounds (hDHODH inhibitors and controls) in cell culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add the diluted compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®, MTT) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (luminescence or absorbance) using a plate reader. The half-maximal cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antiviral Activity Assay (EC50/IC50 Determination)
-
Cell Seeding and Infection: Seed cells in 96-well plates as described above. After overnight incubation, infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Treatment: Immediately after infection, add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the infected and treated plates for a specific duration to allow for viral replication (e.g., 48 hours for influenza).
-
Quantification of Viral Replication: The extent of viral replication can be measured using various methods:
-
Plaque Assay: This method involves overlaying the infected cells with a semi-solid medium and staining for viral plaques after a few days. The reduction in plaque number is quantified.
-
TCID50 Assay: This assay determines the dilution of the virus required to infect 50% of the cultured cells.
-
Quantitative PCR (qPCR): Measures the amount of viral RNA in the cell supernatant or lysate.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Detects the presence of viral antigens.
-
-
Data Analysis: The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) is determined by plotting the percentage of inhibition of viral replication against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism and Workflow
To better understand the underlying principles of hDHODH inhibition and the experimental process, the following diagrams are provided.
Caption: Antiviral mechanism of hDHODH inhibitors.
References
- 1. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of hDHODH-IN-2 and Other DHODH Inhibitors for Researchers
A deep dive into the performance, mechanism, and experimental backing of prominent dihydroorotate dehydrogenase inhibitors.
In the landscape of therapeutic drug discovery, dihydroorotate dehydrogenase (DHODH) has emerged as a critical target for a range of diseases, including cancer, autoimmune disorders, and viral infections. This enzyme catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway, a metabolic route essential for the proliferation of rapidly dividing cells such as cancer cells and activated lymphocytes. This guide provides a comparative analysis of hDHODH-IN-2 against other well-established DHODH inhibitors—Brequinar, Leflunomide, and Teriflunomide—offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
Mechanism of Action: Targeting a Key Metabolic Choke Point
DHODH inhibitors function by blocking the synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[1] By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, leading to cell cycle arrest and the suppression of cell proliferation.[1] This mechanism is particularly effective against cells that are highly dependent on the de novo synthesis pathway.
Quantitative Comparison of Inhibitor Potency and Cellular Activity
The efficacy of a DHODH inhibitor is determined by its biochemical potency (typically measured as the half-maximal inhibitory concentration, IC50, against the purified enzyme) and its cellular activity (the concentration required to inhibit cell proliferation). The following table summarizes the available quantitative data for this compound and its counterparts.
| Inhibitor | Target | Biochemical Potency (IC50) | Cellular Activity (IC50/EC50) | Notes |
| This compound | Human DHODH | ~2.5 nM (estimated from pMIC50) | Not Available | Antiviral activity against measles virus reported with a pMIC50 of 8.6.[2] |
| Brequinar | Human DHODH | 5.2 nM[3] | Low nanomolar range in various cancer cell lines.[4] | Potent anti-cancer and antiviral agent. |
| Leflunomide | Human DHODH | 332.9 nM | EC50 of 41.49 µM against SARS-CoV-2. | A prodrug that is converted to the active metabolite, Teriflunomide. |
| Teriflunomide | Human DHODH | 24.5 nM | EC50 of 26 µM against SARS-CoV-2. | The active metabolite of Leflunomide. |
Pharmacokinetic Profiles: A Look at Drug Disposition
The pharmacokinetic properties of a drug are crucial for its clinical utility. The table below outlines key pharmacokinetic parameters for the compared DHODH inhibitors. Data for this compound is not currently available.
| Inhibitor | Bioavailability | Protein Binding | Elimination Half-Life | Metabolism | Excretion |
| This compound | Not Available | Not Available | Not Available | Not Available | Not Available |
| Brequinar | N/A (IV) | Not specified | Biphasic: 1.5-8.2 h (beta) | Not specified | Renal and fecal routes contribute to a minor extent. |
| Leflunomide | ~80% | >99% | 14-18 days | Converted to active metabolite Teriflunomide in GI mucosa and liver. | 43% urine, 48% feces. |
| Teriflunomide | ~100% | >99% | 10-18 days | Not metabolized by CYP450. | 37.5% feces, 22.6% urine. |
Experimental Protocols: Methodologies for Key Assays
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the key assays are provided below.
DHODH Enzyme Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of DHODH.
-
Principle: The enzymatic activity of DHODH is determined by monitoring the reduction of a chromogenic or fluorogenic substrate, which is coupled to the oxidation of dihydroorotate to orotate.
-
Reagents:
-
Purified recombinant human DHODH enzyme.
-
Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM KCl, 0.1% Triton X-100).
-
Substrates: Dihydroorotate and a co-substrate/electron acceptor like Coenzyme Q or 2,6-dichloroindophenol (DCIP).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
Add the assay buffer to the wells of a microplate.
-
Add the test compounds at various concentrations.
-
Add the DHODH enzyme and incubate for a pre-determined time to allow for compound binding.
-
Initiate the reaction by adding the substrates.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction rates and determine the IC50 values by fitting the data to a dose-response curve.
-
Cell Proliferation Assay (e.g., CCK-8 or MTT Assay)
This assay assesses the effect of the inhibitors on the growth of cancer cell lines.
-
Principle: These colorimetric assays measure cell viability based on the metabolic activity of the cells. Viable cells reduce a tetrazolium salt (like WST-8 in CCK-8 or MTT) to a colored formazan product.
-
Reagents:
-
Cancer cell line of interest (e.g., A549, HCT116).
-
Complete cell culture medium.
-
Test compounds.
-
CCK-8 or MTT reagent.
-
Solubilization buffer (for MTT assay).
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add the CCK-8 or MTT reagent to each well and incubate for 1-4 hours.
-
If using MTT, add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
-
Visualizing the Landscape of DHODH Inhibition
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. DHODH-IN-2|1644156-80-8|COA [dcchemicals.com]
- 2. DHODH-IN-2 | HsDHODH Inhibitor | DC Chemicals [dcchemicals.com]
- 3. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual binding mode of a novel series of DHODH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: hDHODH-IN-2 and ASLAN003 in Cancer Research
A comprehensive guide for researchers, scientists, and drug development professionals.
In the landscape of targeted cancer therapy, inhibitors of human dihydroorotate dehydrogenase (hDHODH) have emerged as a promising class of drugs. By targeting a critical enzyme in the de novo pyrimidine biosynthesis pathway, these inhibitors selectively starve rapidly proliferating cancer cells of the necessary building blocks for DNA and RNA synthesis. This guide provides a detailed comparison of two hDHODH inhibitors: hDHODH-IN-2 and ASLAN003.
While extensive preclinical and clinical data are available for ASLAN003, a potent, orally active hDHODH inhibitor, publicly available information on the specific biochemical and cellular activities of this compound in the context of cancer is limited. This guide presents the available data for both compounds, highlighting the comprehensive dataset for ASLAN003 and the current knowledge gap for this compound, alongside detailed experimental protocols relevant to the study of hDHODH inhibitors.
I. Overview of this compound and ASLAN003
ASLAN003 (Farudodstat) is a potent and orally active inhibitor of hDHODH.[1] It has been investigated as a therapeutic agent for acute myeloid leukemia (AML).[2][3] ASLAN003 has been shown to induce differentiation, inhibit proliferation, and promote apoptosis in AML cells.[2] The compound has undergone phase 1 and 2a clinical trials, where it demonstrated a manageable safety profile and signs of clinical activity.[4]
II. Quantitative Data Comparison
A direct head-to-head comparison of quantitative data is challenging due to the limited information on this compound. The following tables summarize the available data for ASLAN003.
Table 1: Biochemical Potency against hDHODH
| Compound | Target | IC50 (nM) |
| ASLAN003 | Human DHODH | 35 |
| This compound | Human DHODH | Data not available |
Table 2: Cellular Activity of ASLAN003 in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | Assay | Parameter | Value (nM) |
| THP-1 | Proliferation | IC50 | 152 |
| MOLM-14 | Proliferation | IC50 | 582 |
| KG-1 | Proliferation | IC50 | 382 |
| THP-1 | Differentiation | EC50 | 28 |
| MOLM-14 | Differentiation | EC50 | 85 |
| KG-1 | Differentiation | EC50 | 56 |
III. Mechanism of Action and Signaling Pathways
Both this compound and ASLAN003 target the hDHODH enzyme, which is a key component of the de novo pyrimidine biosynthesis pathway located in the inner mitochondrial membrane. Inhibition of hDHODH leads to the depletion of pyrimidines, which are essential for the synthesis of DNA and RNA, thereby arresting the proliferation of rapidly dividing cells like cancer cells. ASLAN003 has been shown to induce differentiation of AML cells by activating AP-1 transcription factors.
Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of this compound and ASLAN003.
IV. Experimental Protocols
The following are detailed methodologies for key experiments used to characterize hDHODH inhibitors.
hDHODH Enzyme Inhibition Assay
This assay determines the in vitro potency of a compound against the hDHODH enzyme.
Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against recombinant hDHODH.
Materials:
-
Recombinant human DHODH enzyme
-
Assay buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
Substrate: L-dihydroorotic acid (DHO)
-
Electron acceptor: 2,6-dichloroindophenol (DCIP) or Coenzyme Q10
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing assay buffer, recombinant hDHODH enzyme, and the electron acceptor (e.g., DCIP).
-
Add serial dilutions of the test compounds or DMSO (vehicle control) to the wells.
-
Pre-incubate the plate to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding the substrate, L-dihydroorotic acid.
-
Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the hDHODH enzyme inhibition assay.
Cell Proliferation Assay
This assay assesses the effect of a compound on the growth of cancer cells.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the proliferation of a specific cell line (e.g., AML cell lines).
Materials:
-
Cancer cell line of interest (e.g., THP-1, MOLM-14, KG-1)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required for the reagent to react.
-
Measure the signal (luminescence or absorbance) using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control.
-
Determine the IC50 value by plotting the data on a dose-response curve.
Caption: Workflow for a cell proliferation assay.
V. In Vivo Studies of ASLAN003
ASLAN003 has been evaluated in in vivo xenograft models of human AML. In these studies, oral administration of ASLAN003 led to a significant reduction in leukemic burden and prolonged survival of the animals. The treatment was well-tolerated, with no significant impact on body weight.
VI. Conclusion
ASLAN003 is a well-characterized, potent, and orally bioavailable hDHODH inhibitor with demonstrated preclinical and early clinical activity in AML. The wealth of available data makes it a valuable tool for researchers studying pyrimidine metabolism and its role in cancer.
In contrast, while this compound is identified as an hDHODH inhibitor, the lack of publicly available, quantitative data on its biochemical and cellular activity in cancer models prevents a direct and meaningful comparison with ASLAN003 at this time. Further research and publication of data on this compound are necessary to fully understand its potential as a therapeutic agent and to enable a comprehensive head-to-head comparison with other inhibitors in this class. Researchers are encouraged to use the provided experimental protocols as a guide for the evaluation of novel hDHODH inhibitors.
References
- 1. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globenewswire.com [globenewswire.com]
- 4. researchgate.net [researchgate.net]
Synergistic Anti-Cancer Effects of DHODH Inhibitors in Combination Therapies
A Comparative Guide for Researchers
The inhibition of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, has emerged as a promising strategy in cancer therapy. While hDHODH inhibitors have shown limited efficacy as single agents in clinical trials, preclinical studies have revealed potent synergistic effects when combined with a range of other chemotherapeutic agents.[1][2] This guide provides a comparative overview of these synergistic interactions, supported by experimental data, detailed protocols, and visualizations of the underlying molecular mechanisms.
Quantitative Analysis of Synergistic Efficacy
The synergistic potential of combining hDHODH inhibitors with other anti-cancer drugs has been quantified across various cancer types. The combination index (CI), a widely used metric where CI < 1 indicates synergy, has been a key measure in these studies.
| Cancer Type | hDHODH Inhibitor | Combination Drug | Cell Lines | Combination Index (CI) | Key Outcome | Reference |
| Myelodysplastic Syndromes (MDS) | PTC299 | Decitabine | MDS-L | < 1 (at all concentrations tested) | Synergistic cytotoxicity | [3] |
| Myelodysplastic Syndromes (MDS) | PTC299 | Azacitidine | MDS-L, SKM-1 | Synergistic | Synergistic cytotoxicity | [3] |
| Myelodysplastic Syndromes (MDS) | Brequinar | Decitabine | MDS-L, SKM-1 | Synergistic | Synergistic cytotoxicity | [3] |
| Melanoma | (R)-HZ00 | Nutlin-3 | ARN8 | Synergistic | Reduced tumor growth in vivo | |
| High-Grade B-Cell Lymphoma (HGBCL) | Brequinar | Venetoclax | DB, SU-DHL4 | Synergistic | Synergistic tumor growth inhibition in vivo | |
| Cervical Cancer | Brequinar | Cisplatin | SiHa, HeLa | Not specified | Synergistically induced ferroptosis | |
| Mantle Cell Lymphoma (MCL) | (R)-HZ05 | Bemcentinib | Not specified | Synergistic | Enhanced apoptosis | |
| Acute Myeloid Leukemia (AML) | MEDS433 | Dipyridamole | Multiple AML cell lines | Synergistic | Increased apoptosis |
Mechanisms of Synergistic Action and Signaling Pathways
The combination of hDHODH inhibitors with other chemotherapeutics leverages multiple mechanisms to enhance anti-tumor activity. These include the induction of metabolic stress, enhancement of other drug-induced cell death pathways, and modulation of key cancer-related signaling pathways.
DHODH Inhibition and DNA Demethylating Agents in MDS
In Myelodysplastic Syndromes (MDS), the combination of the hDHODH inhibitor PTC299 with the DNA-demethylating agent decitabine has demonstrated strong synergy. The proposed mechanism involves the downregulation of MYC, a key driver of cell proliferation, by PTC299, which sensitizes the MDS cells to the cytotoxic effects of decitabine.
Caption: DHODH inhibitor and Decitabine synergy in MDS.
DHODH Inhibition and BCL2 Blockade in HGBCL
In High-Grade B-Cell Lymphoma (HGBCL) with MYC and BCL2 rearrangements, the combination of the DHODH inhibitor brequinar and the BCL2 inhibitor venetoclax shows a synergistic effect. Brequinar downregulates MCL-1 and MYC, which are known resistance mechanisms to venetoclax. This combination leads to enhanced apoptosis and tumor growth inhibition.
References
- 1. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
Unraveling the Selectivity of hDHODH-IN-2: A Comparative Analysis
Currently, there is no publicly available scientific literature or experimental data detailing the cross-reactivity profile of a compound specifically designated as "hDHODH-IN-2" against other dehydrogenases. Extensive searches of chemical and biological databases have not yielded information on a molecule with this identifier. Therefore, a direct comparison guide based on experimental data for this specific inhibitor cannot be provided at this time.
This guide will, however, address the broader context of inhibitor selectivity for human Dihydroorotate Dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway and a validated therapeutic target for autoimmune diseases and cancer.[1][2][3] We will explore the general principles of assessing inhibitor cross-reactivity and present a hypothetical framework for how such a study on "this compound" would be conducted and its data presented.
The Importance of Selectivity in Drug Development
The therapeutic efficacy of any drug candidate is intrinsically linked to its selectivity. An ideal inhibitor will potently target its intended enzyme, in this case, hDHODH, while exhibiting minimal to no activity against other related enzymes, such as other dehydrogenases. Off-target inhibition can lead to unforeseen side effects and toxicities, complicating drug development and clinical application. Therefore, rigorous cross-reactivity screening is a cornerstone of preclinical drug discovery.
Hypothetical Cross-Reactivity Data for an hDHODH Inhibitor
To illustrate how the cross-reactivity of an hDHODH inhibitor would be evaluated and presented, the following table outlines a hypothetical dataset. This table showcases the kind of quantitative data researchers would generate to understand the selectivity profile of a compound like "this compound".
| Dehydrogenase Target | IC50 (nM) | Fold Selectivity vs. hDHODH |
| Human Dihydroorotate Dehydrogenase (hDHODH) | 15 | 1 |
| Human Lactate Dehydrogenase A (hLDHA) | > 10,000 | > 667 |
| Human Malate Dehydrogenase 2 (hMDH2) | > 10,000 | > 667 |
| Human Glucose-6-Phosphate Dehydrogenase (hG6PD) | > 10,000 | > 667 |
| Human Glutamate Dehydrogenase 1 (hGLUD1) | 8,500 | 567 |
| Plasmodium falciparum DHODH (PfDHODH) | 1,200 | 80 |
Note: This data is purely illustrative and not based on any existing compound named this compound.
Experimental Protocols for Assessing Cross-Reactivity
The determination of an inhibitor's selectivity profile relies on robust and well-defined experimental protocols. The following outlines a typical enzymatic assay workflow used to assess the cross-reactivity of an hDHODH inhibitor.
Enzyme Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of dehydrogenase enzymes.
Materials:
-
Purified recombinant human dehydrogenase enzymes (hDHODH, hLDHA, hMDH2, hG6PD, hGLUD1, etc.)
-
Specific substrates and cofactors for each enzyme (e.g., dihydroorotate and decylubiquinone for hDHODH)
-
Test compound (e.g., "this compound") dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer specific to each enzyme's optimal activity
-
Microplate reader for detecting changes in absorbance or fluorescence
Procedure:
-
Enzyme Preparation: The purified dehydrogenase is diluted in the appropriate assay buffer to a final concentration that yields a linear reaction rate.
-
Compound Preparation: The test compound is serially diluted to create a range of concentrations.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the specific substrate and cofactor to wells of a microplate containing the enzyme and the test compound (or vehicle control).
-
Signal Detection: The reaction progress is monitored over time by measuring the change in absorbance or fluorescence, which is indicative of substrate conversion or cofactor consumption/regeneration.
-
Data Analysis: The initial reaction rates are calculated for each compound concentration. The IC50 value is then determined by fitting the dose-response data to a suitable sigmoidal model.
Visualizing the Experimental Workflow
To provide a clear overview of the process for evaluating inhibitor cross-reactivity, the following diagram illustrates the key steps involved.
References
- 1. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Showdown: A Comparative Guide to hDHODH Inhibitors PTC299 and Brequinar
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of two potent human dihydroorotate dehydrogenase (hDHODH) inhibitors: PTC299 (Emvododstat) and Brequinar. While direct comparative in vivo studies are limited, this document synthesizes available preclinical data to offer insights into their respective efficacy, pharmacokinetics, and mechanisms of action in cancer and viral disease models.
PTC299 is a novel, orally bioavailable small molecule that inhibits the production of vascular endothelial growth factor (VEGF) and has been identified as a potent inhibitor of DHODH.[1][2] Brequinar is a well-established, potent, and selective inhibitor of DHODH that has been extensively studied in preclinical and clinical settings. Both compounds target the same rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, a critical process for the proliferation of rapidly dividing cells such as cancer cells and virus-infected cells.[3]
Mechanism of Action: Targeting Pyrimidine Synthesis
The primary mechanism of action for both PTC299 and Brequinar is the inhibition of hDHODH, a mitochondrial enzyme essential for the conversion of dihydroorotate to orotate, a key step in the de novo synthesis of pyrimidines. By blocking this pathway, these inhibitors deplete the intracellular pool of pyrimidines (uridine and cytidine), which are vital for DNA and RNA synthesis. This leads to cell cycle arrest, particularly in the S-phase, and ultimately apoptosis in rapidly proliferating cells that are highly dependent on this pathway.[4]
Beyond this core mechanism, DHODH inhibition has been shown to modulate several downstream signaling pathways. Notably, it can lead to the downregulation of the oncogene MYC and the upregulation of the tumor suppressor p53, contributing to its anti-cancer effects. Furthermore, DHODH inhibition has been linked to the activation of the STING pathway and the induction of an interferon-like response, which may contribute to its antiviral and immunomodulatory activities.
Caption: Signaling pathway of DHODH inhibition by PTC299 and Brequinar.
In Vivo Performance: Anticancer Efficacy
Both PTC299 and Brequinar have demonstrated significant anti-tumor activity in various preclinical cancer models, particularly in hematologic malignancies which are often more reliant on the de novo pyrimidine synthesis pathway.
| Parameter | PTC299 | Brequinar | Reference |
| Cancer Model | Acute Myeloid Leukemia (AML) | Acute Myeloid Leukemia (AML) | |
| Cell Line | MOLM-13 (xenograft) | THP-1 (xenograft) | |
| Animal Model | Nude mice | NOD/SCID mice | |
| Dosing Regimen | 10 mg/kg, qd, oral | 15 mg/kg, q3d, i.p. or 5 mg/kg, qd, i.p. | |
| Efficacy | Significant delay in tumor growth | Slowed tumor growth | |
| Cancer Model | Neuroblastoma | Neuroblastoma | |
| Cell Line | Not specified (xenograft) | SK-N-BE(2)C (xenograft) | |
| Animal Model | Not specified | Mice | |
| Dosing Regimen | Not specified | Not specified | |
| Efficacy | Significant reduction in tumor growth | Dramatically suppressed tumor growth |
In Vivo Performance: Antiviral Efficacy
The dependence of viral replication on host cell machinery makes the de novo pyrimidine synthesis pathway an attractive target for broad-spectrum antiviral therapies. Both PTC299 and Brequinar have shown promise in this area.
| Parameter | PTC299 | Brequinar | Reference |
| Virus Model | SARS-CoV-2 | Foot-and-Mouth Disease Virus (FMDV) | |
| Animal Model | Not specified in vivo | Mice | |
| Dosing Regimen | Not specified in vivo | Not specified | |
| Efficacy | Potent inhibition of viral replication in cell-based assays | Significantly prolonged survival time and provided a 25% protection rate | |
| Virus Model | Ebola, and other RNA viruses (in vitro) | Enteroviruses (EV71, EV70, CVB3) (in vitro) |
Pharmacokinetic Profiles
A key differentiator for any therapeutic agent is its pharmacokinetic profile, which determines its absorption, distribution, metabolism, and excretion (ADME). Both PTC299 and Brequinar are orally bioavailable.
| Parameter | PTC299 (in Mice) | Brequinar (in Mice) | Reference |
| Administration | Oral | Oral | |
| Bioavailability (F) | Good | 56% | |
| Tmax (Time to Peak Concentration) | ~2-5 hours (in preclinical models) | Not specified | |
| Terminal Half-life (t1/2) | ~28-56 hours (in humans) | 2.78 hours |
Experimental Protocols
To facilitate the design and interpretation of future in vivo studies, this section outlines generalized experimental workflows for assessing the anticancer and antiviral efficacy of DHODH inhibitors.
Anticancer Efficacy in Xenograft Models
Caption: Workflow for in vivo anticancer efficacy testing in xenograft models.
Methodology Details:
-
Cell Culture: Human cancer cell lines (e.g., MOLM-13 for AML, SK-N-BE(2)C for neuroblastoma) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) are used to prevent rejection of the human tumor cells.
-
Implantation: A specific number of cancer cells (e.g., 1x10^7 cells) are implanted, typically subcutaneously in the flank for solid tumors or intravenously for disseminated leukemia models.
-
Tumor Growth and Randomization: Tumors are allowed to reach a palpable size (e.g., ~100 mm³), after which mice are randomized into treatment and control groups.
-
Drug Administration: The investigational drug (PTC299 or Brequinar) and vehicle control are administered according to a predetermined schedule, dose, and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tissues may be collected for biomarker analysis (e.g., immunohistochemistry for proliferation markers, Western blot for signaling proteins). For survival studies, animals are monitored until a defined endpoint.
Antiviral Efficacy in Infection Models
Caption: Workflow for in vivo antiviral efficacy testing.
Methodology Details:
-
Animal Model: An appropriate animal model susceptible to the virus of interest is selected (e.g., specific mouse strains for influenza or SARS-CoV-2).
-
Viral Infection: Animals are infected with a standardized dose of the virus via a relevant route (e.g., intranasal for respiratory viruses).
-
Treatment: Treatment with the antiviral compound (PTC299 or Brequinar) or placebo is initiated either prophylactically (before infection) or therapeutically (after infection).
-
Monitoring: Animals are monitored daily for clinical signs of illness (e.g., weight loss, morbidity) and survival.
-
Viral Load Assessment: At specific time points post-infection, tissues (e.g., lungs, spleen) are harvested to quantify viral load using methods like quantitative PCR (qPCR) or plaque assays.
-
Pathological Analysis: Tissues may be processed for histopathological examination to assess the extent of virus-induced damage and inflammation.
Conclusion
Both PTC299 and Brequinar are potent inhibitors of hDHODH with demonstrated in vivo efficacy against various cancers and viral infections in preclinical models. PTC299 shows promise with its good oral bioavailability and potent activity in hematologic malignancies. Brequinar, a more extensively studied compound, serves as a valuable benchmark for DHODH inhibitors. The choice between these or other DHODH inhibitors for further development will depend on the specific therapeutic indication, desired pharmacokinetic profile, and overall safety and tolerability. The experimental frameworks provided in this guide can aid researchers in designing robust in vivo studies to further elucidate the therapeutic potential of this promising class of drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 3. Cancers | Free Full-Text | DHODH Inhibition Suppresses MYC and Inhibits the Growth of Medulloblastoma in a Novel In Vivo Zebrafish Model [mdpi.com]
- 4. researchgate.net [researchgate.net]
A Structural Showdown: Unraveling the Binding Mechanisms of hDHODH-IN-2 and Vidofludimus to a Key Immunomodulatory Target
In the landscape of drug discovery for autoimmune diseases and certain cancers, the human dihydroorotate dehydrogenase (hDHODH) enzyme has emerged as a critical target. This mitochondrial enzyme catalyzes a rate-limiting step in the de novo pyrimidine biosynthesis pathway, a metabolic route essential for the proliferation of rapidly dividing cells like activated lymphocytes. Inhibiting hDHODH can thus effectively starve these cells of the necessary building blocks for DNA and RNA synthesis, leading to an immunomodulatory effect. This guide provides a detailed structural and functional comparison of two notable hDHODH inhibitors: hDHODH-IN-2 and Vidofludimus.
This comparative analysis is designed for researchers, scientists, and drug development professionals, offering a clear overview of the binding characteristics, potency, and experimental methodologies associated with these two compounds.
Quantitative Binding Affinity
A summary of the available quantitative data for the inhibition of hDHODH by this compound and Vidofludimus is presented below.
| Compound | Alias | Target | IC50 | pMIC50 (Measles Virus) |
| This compound | Compound 21d | hDHODH | Not explicitly reported | 8.6[1][2][3] |
| Vidofludimus | IMU-838, SC12267 | hDHODH | ~160 nM[4] | Not applicable |
Note: The pMIC50 value for this compound reflects its indirect antiviral activity through inhibition of the host cell's hDHODH enzyme.
Structural Insights into Inhibitor Binding
The binding of small molecule inhibitors to hDHODH typically occurs within a hydrophobic tunnel that leads to the ubiquinone binding site. This tunnel is formed by several alpha-helices of the enzyme. By occupying this site, inhibitors prevent the binding of the natural electron acceptor, ubiquinone, thereby halting the catalytic cycle of the enzyme.
The Binding Landscape of hDHODH
The following diagram illustrates the general signaling pathway and the point of intervention for hDHODH inhibitors.
This compound (Compound 21d)
This compound belongs to a series of 2-(3-alkoxy-1H-pyrazol-1-yl)azines developed as potent inhibitors of hDHODH.[5] While a specific crystal structure of hDHODH in complex with this compound is not publicly available, the structure-activity relationship studies of this series of compounds indicate that they bind within the ubiquinone binding tunnel of hDHODH. The antiviral activity of these compounds, including this compound, has been directly linked to their inhibition of the host cell's hDHODH enzyme.
Vidofludimus (IMU-838)
Experimental Protocols
The determination of the inhibitory activity of compounds against hDHODH is crucial for their development. A commonly used method is a spectrophotometric assay that monitors the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).
hDHODH Inhibition Assay (DCIP Method)
This assay measures the enzymatic activity of hDHODH by observing the decrease in absorbance of DCIP at 600 nm as it is reduced. The rate of this reduction is proportional to the rate of dihydroorotate oxidation by hDHODH.
Materials:
-
Recombinant human DHODH (hDHODH)
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10) or a soluble analog
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
Test compounds (this compound, Vidofludimus) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 600 nm
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add a small volume of the compound dilutions to the appropriate wells. Include wells with DMSO only as a control.
-
Add the hDHODH enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Prepare a reaction mixture containing DHO, DCIP, and CoQ10 in the assay buffer.
-
Initiate the enzymatic reaction by adding the reaction mixture to all wells.
-
Immediately begin monitoring the decrease in absorbance at 600 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.
-
Determine the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., four-parameter logistic) to determine the IC50 value.
The following diagram outlines the workflow for this experimental protocol.
Conclusion
Both this compound and Vidofludimus are potent inhibitors of human dihydroorotate dehydrogenase, a key target for immunomodulatory therapies. While both compounds are understood to bind within the ubiquinone tunnel of the enzyme, a detailed, direct structural comparison is currently limited by the lack of publicly available co-crystal structures. The available data indicates that Vidofludimus has a well-characterized inhibitory profile with an IC50 in the nanomolar range and has progressed into clinical development. This compound, from a distinct chemical series, also demonstrates potent indirect activity, highlighting the potential of its scaffold for developing novel hDHODH inhibitors. Further structural studies on these and related compounds will be invaluable for the rational design of next-generation therapies targeting the de novo pyrimidine biosynthesis pathway.
References
- 1. DHODH-IN-2 | HsDHODH Inhibitor | DC Chemicals [dcchemicals.com]
- 2. Lactate Dehydrogenase (LDH) | DC Chemicals [dcchemicals.com]
- 3. DHODH-IN-2 | CAS#:1644156-80-8 | Chemsrc [chemsrc.com]
- 4. IMU-838 Datasheet DC Chemicals [dcchemicals.com]
- 5. Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for hDHODH-IN-2
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment. This document provides a comprehensive guide to the proper disposal procedures for hDHODH-IN-2, a human dihydroorotate dehydrogenase (hDHODH) inhibitor. As specific safety data sheets (SDS) for many novel research compounds are not always readily available, these guidelines are based on established best practices for the disposal of small molecule inhibitors and other hazardous chemical waste.
Immediate Safety Precautions
Before handling this compound, it is crucial to adhere to standard laboratory safety protocols. The full toxicological properties of many research chemicals are not yet fully understood. Therefore, treating them with a high degree of caution is essential.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes, at a minimum:
-
Safety goggles to protect from splashes.
-
A lab coat to prevent contamination of personal clothing.
-
Chemically resistant gloves.
Disposal of this compound Waste
All materials contaminated with this compound, including the pure compound, solutions, and used consumables, should be treated as hazardous chemical waste.[1] Improper disposal, such as pouring down the drain or mixing with regular trash, is strictly prohibited and can pose a risk to both human health and the environment.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Never mix this compound waste with incompatible chemicals. It is critical to maintain separate waste streams to avoid dangerous reactions. As a general guideline, different classes of chemicals should be kept apart (e.g., acids, bases, flammables, oxidizers).[2]
-
Liquid Waste Collection:
-
Collect all liquid waste containing this compound (e.g., unused stock solutions, experimental media) in a designated, leak-proof container that is chemically compatible with the solvent used (e.g., DMSO).
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the solvent and approximate concentration.
-
Keep the waste container securely closed except when adding waste.
-
-
Solid Waste Collection:
-
Dispose of all solid waste contaminated with this compound (e.g., pipette tips, tubes, gloves, weighing paper) in a separate, clearly labeled hazardous waste container.
-
This container should also be marked with "Hazardous Waste" and the name of the chemical contaminant.
-
-
Storage of Waste:
-
Store all hazardous waste containers in a designated and secure area within the laboratory, away from general traffic.
-
The storage area should be well-ventilated.
-
-
Arranging for Disposal:
-
Hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1]
-
Follow your institution's specific procedures for requesting a chemical waste pickup.
-
Decontamination of Glassware
For reusable glassware that has come into contact with this compound, a triple-rinse procedure is recommended:
-
Rinse the glassware three times with a suitable solvent that can dissolve this compound.
-
Collect the initial rinsate as hazardous liquid waste.
-
Subsequent rinses can often be disposed of as regular chemical waste, but it is best to consult your institution's EHS guidelines.
Summary of Key Information
| Item | Guideline |
| Waste Type | Hazardous Chemical Waste |
| Personal Protective Equipment | Safety Goggles, Lab Coat, Chemical-Resistant Gloves |
| Liquid Waste | Collect in a labeled, sealed, compatible container. |
| Solid Waste | Collect in a separate, labeled container. |
| Disposal Method | Through Institutional EHS or a licensed contractor. |
| Prohibited Actions | Do not dispose down the sink or in regular trash. |
Experimental Workflow for Safe Disposal
The following diagram illustrates the general workflow for the safe handling and disposal of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
